Product packaging for Pridinol-d5(Cat. No.:)

Pridinol-d5

Cat. No.: B12398820
M. Wt: 300.4 g/mol
InChI Key: RQXCLMGKHJWMOA-ZWYOJXJXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pridinol-d5 is a useful research compound. Its molecular formula is C20H25NO and its molecular weight is 300.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25NO B12398820 Pridinol-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H25NO

Molecular Weight

300.4 g/mol

IUPAC Name

1-(2,3,4,5,6-pentadeuteriophenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol

InChI

InChI=1S/C20H25NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-13,22H,3,8-9,14-17H2/i1D,4D,5D,10D,11D

InChI Key

RQXCLMGKHJWMOA-ZWYOJXJXSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN2CCCCC2)(C3=CC=CC=C3)O)[2H])[2H]

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties and Synthesis of Pridinol-d5

This technical guide provides a comprehensive overview of the chemical properties and synthesis of this compound, a deuterated analog of the centrally acting muscle relaxant and antiparkinsonian agent, Pridinol. This document is intended for use by researchers, scientists, and professionals in drug development who require detailed technical information, including experimental protocols and pathway visualizations.

Core Chemical Properties

This compound is the pentadeuterated form of Pridinol.[1] The deuterium labeling makes it a valuable tool in pharmacokinetic and metabolic research, often used as an internal standard for quantitative analysis in mass spectrometry and liquid chromatography.[2][3]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound and its non-deuterated parent compound, Pridinol.

PropertyThis compoundPridinol
IUPAC Name 1-phenyl-1-(phenyl-d5)-3-(piperidin-1-yl)propan-1-ol[4][5]1,1-diphenyl-3-(piperidin-1-yl)propan-1-ol[6]
Molecular Formula C₂₀H₂₀D₅NO[7][8]C₂₀H₂₅NO[6][7]
Molecular Weight 300.46 g/mol [2][7][8]295.42 g/mol [7]
CAS Number Not Available511-45-5[6][7]
Appearance Off-white solid[4]Crystals[6]
Melting Point Not Available120-121 °C[6][9]
Boiling Point Not Available460.9 °C at 760 mmHg[10]
Solubility Soluble in Acetonitrile[4], DMSO[1]Soluble in alcohol and acetone[6][9]

Synthesis of this compound

The synthesis of this compound follows the same fundamental reaction pathway as Pridinol, with the key difference being the use of a deuterated starting material to introduce the deuterium atoms. The most common synthesis of Pridinol involves a Grignard reaction.[6][9][11] For this compound, where the deuterium labels are on one of the phenyl rings, deuterated phenylmagnesium bromide (phenyl-d5-magnesium bromide) is used as the Grignard reagent.

Synthesis Workflow

The following diagram illustrates the synthetic route for this compound.

Pridinol_d5_Synthesis cluster_0 Step 1: Michael Addition cluster_1 Step 2: Grignard Reagent Preparation cluster_2 Step 3: Grignard Reaction & Hydrolysis MA_start1 Piperidine MA_product Methyl 3-(1-piperidinyl)propionate MA_start1->MA_product Reacts with MA_start2 Methyl Acrylate MA_start2->MA_product GR_reagent Phenylmagnesium bromide GR_product2 This compound MA_product->GR_product2 Reacts with GR_start1 Bromobenzene-d5 GR_product Phenyl-d5-magnesium bromide GR_start1->GR_product Reacts with GR_start2 Magnesium GR_start2->GR_product GR_product->GR_product2 GR_reagent->GR_product2 and hydrolysis Acidic Hydrolysis GR_product2->hydrolysis

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from known methods for Pridinol synthesis.[11][12]

Step 1: Synthesis of Methyl 3-(1-piperidinyl)propionate

  • In a reaction vessel under temperature control, piperidine is added dropwise to methyl acrylate at a 1:1 molar ratio.

  • The reaction mixture is then heated to reflux.

  • The reaction progress is monitored by gas chromatography until the methyl acrylate is consumed.

  • The resulting product, methyl 3-(1-piperidinyl)propionate, is purified by vacuum distillation, collecting the fraction at 72-75 °C/2 mmHg.[11]

Step 2: Grignard Reaction

  • In a three-necked flask equipped with a mechanical stirrer and a drying tube, dissolve the methyl 3-(1-piperidinyl)propionate (0.50 mol) in 300 mL of tetrahydrofuran (THF) and cool to 0 °C.[12]

  • Prepare the Grignard reagent by reacting bromobenzene-d5 with magnesium turnings in anhydrous ether or THF.

  • Slowly add the phenyl-d5-magnesium bromide Grignard reagent to the cooled solution of methyl 3-(1-piperidinyl)propionate.

  • In a separate addition, add non-deuterated phenylmagnesium bromide.

  • After the addition is complete, heat the reaction mixture to 66 °C and stir for 3 hours.[12]

Step 3: Hydrolysis and Purification

  • Cool the reaction system back to 0 °C.

  • Slowly add a 4 M HCl solution dropwise to hydrolyze the intermediate.[12]

  • After hydrolysis is complete, separate the aqueous and organic layers.

  • Extract the aqueous phase with chloroform (3 x 400 mL).[12]

  • Combine the organic phases and wash with a saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the THF and chloroform by rotary evaporation.

  • The resulting crude product can be recrystallized from ethanol to yield purified this compound.[11][12]

Mechanism of Action

Pridinol functions as a centrally acting muscle relaxant and anticholinergic agent.[13][14][15] Its pharmacological effect is achieved through an atropine-like mechanism, acting on both smooth and striated muscles.[16]

Pridinol is an antagonist of muscarinic acetylcholine receptors (mAChR).[3][6] By blocking these receptors in both the central and peripheral nervous systems, it inhibits the action of the neurotransmitter acetylcholine.[13][14] This blockage reduces the excitability of muscle fibers and dampens the transmission of nerve impulses that trigger muscle contractions, leading to muscle relaxation.[3][13][14]

Signaling Pathway

The following diagram illustrates the mechanism of action of Pridinol at the neuromuscular junction.

Pridinol_Mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release mAChR Muscarinic ACh Receptor (mAChR) Muscle_Contraction Muscle Contraction mAChR->Muscle_Contraction Activates ACh_release->mAChR Binds to Pridinol This compound Pridinol->mAChR Blocks

Caption: Mechanism of action of this compound.

This guide provides a foundational understanding of this compound for research and development purposes. The provided protocols and diagrams are intended to facilitate experimental design and further investigation into the properties and applications of this deuterated compound.

References

The Role of Pridinol-d5 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Pridinol-d5 when used as an internal standard in bioanalytical assays. It covers the pharmacological basis of the parent compound, pridinol, the principles of stable isotope-labeled internal standards, and a representative experimental protocol for the quantification of pridinol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction to Pridinol

Pridinol is a centrally acting muscle relaxant with anticholinergic properties.[1][2] It functions as a muscarinic acetylcholine receptor (mAChR) antagonist, blocking the action of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[3][4] This inhibition of cholinergic signaling leads to a reduction in muscle fiber excitability, which alleviates muscle spasms, stiffness, and involuntary movements.[1] It is primarily used in the symptomatic treatment of muscle spasms and in the management of parkinsonism.[2][5]

Pharmacologically, pridinol's effect is achieved through an atropine-like mechanism, targeting muscarinic receptors on smooth and striated muscles.[5] Upon oral administration, it is absorbed with maximum blood concentrations reached after approximately one hour and is excreted via the kidneys.[5]

The Core Function of an Internal Standard

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for analytical variability. The IS is essential in techniques like LC-MS/MS to compensate for variations during sample processing and instrumental analysis, such as sample loss during extraction, inconsistencies in injection volume, and fluctuations in mass spectrometer ionization (ion suppression or enhancement). An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.

This compound: A Stable Isotope-Labeled Internal Standard

The "gold standard" for an internal standard in mass spectrometry is a stable isotope-labeled (SIL) version of the analyte. This compound is the deuterium-labeled analog of pridinol, where five hydrogen atoms have been replaced with their stable isotope, deuterium.[6]

The mechanism of action of this compound as an internal standard is based on the following principles:

  • Chemical and Physical Similarity : this compound is chemically identical to pridinol. This ensures that it has the same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte.[7] Any loss of analyte during sample preparation will be mirrored by a proportional loss of the this compound internal standard.

  • Mass-Based Differentiation : Despite their chemical similarities, this compound has a higher mass than pridinol due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to detect and differentiate between the analyte and the internal standard.

  • Accurate Quantification : Quantification is based on the ratio of the analyte's response (peak area) to the internal standard's response. Because the internal standard's concentration is constant and it experiences the same analytical variations as the analyte, this ratio remains stable and provides a highly accurate and precise measurement of the analyte's concentration, even if the absolute signal intensity fluctuates.[7]

Pridinol's Signaling Pathway as a Muscarinic Antagonist

Pridinol exerts its therapeutic effect by blocking muscarinic acetylcholine receptors. These are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes, for instance, are coupled to Gq/11 proteins. When acetylcholine (ACh) binds to these receptors, it activates Phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), leading to various cellular responses, including muscle contraction. Pridinol, as a competitive antagonist, binds to these receptors and prevents ACh from initiating this signaling cascade, thereby promoting muscle relaxation.

Gq_Pathway cluster_membrane Cell Membrane mAChR Muscarinic Receptor (M1, M3, M5) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine (ACh) ACh->mAChR Binds & Activates Pridinol Pridinol Pridinol->mAChR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca Ca²⁺ Release ER->Ca Response Cellular Response (e.g., Muscle Contraction) Ca->Response Mediates

Figure 1. Pridinol's antagonistic action on the Gq-coupled muscarinic receptor pathway.

Representative Bioanalytical Protocol: Pridinol in Human Plasma by LC-MS/MS

The following is a representative protocol for the quantification of pridinol in human plasma using this compound as an internal standard. This protocol is synthesized from published methodologies for pridinol and best practices for LC-MS/MS bioanalysis, as a specific, detailed method using this compound is not publicly available.

Experimental Workflow

The general workflow involves spiking plasma samples with the this compound internal standard, extracting both the analyte and the IS, separating them chromatographically, and detecting them by tandem mass spectrometry.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Collect Plasma Sample s2 Spike with this compound (IS) s1->s2 s3 Protein Precipitation (e.g., with Acetonitrile) s2->s3 s4 Centrifuge & Collect Supernatant s3->s4 a1 Inject Supernatant into LC System s4->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Tandem Mass Spectrometry (MRM Detection) a3->a4 d1 Integrate Peak Areas (Pridinol & this compound) a4->d1 d2 Calculate Peak Area Ratio (Analyte / IS) d1->d2 d3 Quantify Concentration using Calibration Curve d2->d3

Figure 2. Bioanalytical workflow for Pridinol quantification using an internal standard.

Materials and Reagents
  • Pridinol reference standard

  • This compound internal standard

  • Human plasma (K₂EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

LC-MS/MS Instrumentation and Conditions

The parameters provided in the table below are representative and would require optimization during method development.

ParameterValue / Description
Liquid Chromatography
LC SystemUPLC or HPLC system
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
GradientIsocratic or gradient elution, optimized for separation
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
MS SystemTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization, Positive (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
Pridinol Transition (Q1/Q3)m/z 296.2 → m/z 112.1 (Example)
This compound Transition (Q1/Q3)m/z 301.2 → m/z 117.1 (Example)
Dwell Time100 ms
Gas TemperaturesOptimized for the specific instrument
Sample Preparation Protocol
  • Thaw human plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of this compound working solution (e.g., at 200 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile (protein precipitation agent).

  • Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the clear supernatant to an autosampler vial.

  • Inject into the LC-MS/MS system.

Method Validation and Quantitative Data

A bioanalytical method must be validated to ensure its reliability. The following table summarizes key validation parameters for a pridinol quantification assay in plasma, based on published data.[8]

Validation ParameterResult / Acceptance Criteria
Linearity Range 0.0500 ng/mL to 50.0 ng/mL
Lower Limit of Quantification (LLOQ) 0.0500 ng/mL
Upper Limit of Quantification (ULOQ) 50.0 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (CV%) ≤ 4.5%
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (RE%) ≤ ± 6.6%
Inter-day Accuracy (RE%) Within ± 15% (± 20% at LLOQ)

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of pridinol. Its mechanism of action is rooted in its isotopic relationship with the parent drug, providing a chemically identical surrogate that is distinguishable by mass. This allows for the correction of analytical variability, thereby ensuring the accuracy, precision, and robustness of quantitative methods essential for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The use of this compound in a validated LC-MS/MS method enables researchers to generate high-quality, reliable data for regulatory submission and scientific advancement.

References

Deuterium-Labeled Pridinol: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed synthesis, characterization, and research applications of deuterium-labeled Pridinol. Pridinol is a centrally acting muscle relaxant with anticholinergic properties, primarily used for the symptomatic treatment of muscle spasms.[1] The strategic incorporation of deuterium into the Pridinol molecule offers a powerful tool for researchers to investigate its pharmacokinetic profile, metabolic pathways, and mechanism of action with greater precision. This document outlines a proposed synthetic route for deuterated Pridinol, detailed analytical procedures for its characterization, and potential in-depth research applications in drug metabolism and pharmacokinetic studies. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Introduction to Deuterium Labeling in Drug Research

Deuterium, a stable isotope of hydrogen, has gained significant traction in pharmaceutical research and development. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly minor alteration can have a profound impact on the metabolic fate of a drug molecule, a phenomenon known as the kinetic isotope effect. By selectively replacing hydrogen atoms at sites of metabolism, the rate of drug breakdown can be slowed, potentially leading to an improved pharmacokinetic profile, such as increased half-life and reduced formation of toxic metabolites.[2][3][4][5][6] This guide focuses on the application of this principle to Pridinol.

Proposed Synthesis of Deuterated Pridinol

While there is no specific literature on the synthesis of deuterated Pridinol, a viable synthetic route can be proposed based on the known synthesis of Pridinol. The most common method for synthesizing Pridinol is through a Grignard reaction.[7][8][9][10][11]

A proposed pathway for the synthesis of deuterated Pridinol involves the use of deuterated phenylmagnesium bromide as the Grignard reagent. This would introduce deuterium atoms onto the phenyl rings of the Pridinol molecule.

Proposed Reaction Scheme:

G cluster_workup Deuterated_Bromobenzene Bromobenzene-d5 Grignard_Reagent Phenyl-d5-magnesium bromide Deuterated_Bromobenzene->Grignard_Reagent THF Magnesium Magnesium (Mg) Magnesium->Grignard_Reagent Deuterated_Pridinol Pridinol-d10 Grignard_Reagent->Deuterated_Pridinol Piperidine_Ester Ethyl 3-(1-piperidinyl)propanoate Piperidine_Ester->Deuterated_Pridinol 1. Grignard Reaction Workup Aqueous Workup

Caption: Proposed synthesis of Pridinol-d10.

Experimental Protocol: Synthesis of Pridinol-d10

Materials:

  • Bromobenzene-d5

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl 3-(1-piperidinyl)propanoate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for Grignard reactions

Procedure:

  • Preparation of Phenyl-d5-magnesium bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of bromobenzene-d5 in anhydrous THF dropwise to initiate the Grignard reaction. Once the reaction starts, add the remaining bromobenzene-d5 solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: Cool the Grignard reagent to 0°C. Add a solution of ethyl 3-(1-piperidinyl)propanoate in anhydrous THF dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Workup and Purification: Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield Pridinol-d10.

Characterization of Deuterated Pridinol

The successful synthesis and isotopic enrichment of deuterated Pridinol must be confirmed using appropriate analytical techniques.

Structural Elucidation and Isotopic Enrichment Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of deuterated Pridinol is expected to show a significant reduction or complete absence of signals corresponding to the phenyl protons, confirming the incorporation of deuterium at these positions.

  • ²H NMR: The deuterium NMR spectrum will show signals corresponding to the deuterium atoms on the phenyl rings, providing direct evidence of deuteration.

  • ¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the carbon atoms in the Pridinol backbone. The signals for the deuterated phenyl carbons may show splitting due to coupling with deuterium.

Mass Spectrometry (MS):

Mass spectrometry is a crucial tool for determining the molecular weight and isotopic distribution of the synthesized compound.[][13]

  • High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement of the deuterated Pridinol, which will be higher than that of the unlabeled compound due to the presence of deuterium atoms.

  • Isotopic Distribution Analysis: By analyzing the isotopic pattern in the mass spectrum, the level of deuterium incorporation and the distribution of different isotopologues can be determined.

Table 1: Analytical Data for Pridinol and Proposed Deuterated Pridinol
ParameterPridinol (C₂₀H₂₅NO)Pridinol-d10 (C₂₀H₁₅D₁₀NO) (Proposed)
Molecular Weight 295.42 g/mol [14]305.48 g/mol
¹H NMR Phenyl protons presentPhenyl proton signals absent or significantly reduced
²H NMR No signalSignal(s) in the aromatic region
MS (m/z) [M+H]⁺ ≈ 296.20[M+H]⁺ ≈ 306.26

Research Applications of Deuterated Pridinol

The availability of deuterated Pridinol opens up several avenues for in-depth research into its pharmacological properties.

Pharmacokinetic (ADME) Studies

Deuterated Pridinol can be used as an internal standard in quantitative bioanalytical assays (e.g., LC-MS/MS) to determine the concentration of Pridinol in biological matrices such as plasma, urine, and tissues.[1] This allows for more accurate and precise pharmacokinetic studies.

G cluster_in_vivo In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Dosing Administer Pridinol to subject Sampling Collect biological samples (plasma, urine) Dosing->Sampling Spiking Add Deuterated Pridinol (Internal Standard) Sampling->Spiking Extraction Extract analytes Spiking->Extraction Chromatography Separation of Pridinol and Deuterated Pridinol Extraction->Chromatography Detection Quantification based on signal ratio Chromatography->Detection Pharmacokinetic_Parameters Cmax, Tmax, AUC, t1/2 Detection->Pharmacokinetic_Parameters Calculate

Caption: Workflow for a pharmacokinetic study.

Table 2: Key Pharmacokinetic Parameters to be Investigated
ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t₁/₂ Elimination half-lifeDetermines the duration of action and dosing frequency.
CL ClearanceMeasures the efficiency of drug elimination from the body.
Vd Volume of distributionIndicates the extent of drug distribution in the tissues.
Metabolic Profiling and Metabolite Identification

By administering deuterated Pridinol, researchers can more easily track and identify its metabolites in biological samples. The unique isotopic signature of the deuterated compound allows for the differentiation of drug-related metabolites from endogenous molecules in complex biological matrices.

G Dosing Administer Deuterated Pridinol Sample_Collection Collect urine, feces, and plasma Dosing->Sample_Collection Metabolite_Extraction Extract potential metabolites Sample_Collection->Metabolite_Extraction LC_HRMS_Analysis LC-HRMS analysis Metabolite_Extraction->LC_HRMS_Analysis Data_Processing Filter for deuterated isotopic signature LC_HRMS_Analysis->Data_Processing Metabolite_Identification Identify structure of metabolites Data_Processing->Metabolite_Identification

Caption: Workflow for metabolic profiling.

Elucidation of Pridinol's Mechanism of Action

Pridinol acts as a muscarinic acetylcholine receptor antagonist.[7][][15] Deuterated Pridinol can be used in competitive binding assays to study the kinetics of its interaction with these receptors. The altered mass of the deuterated ligand may allow for more sensitive detection in certain biophysical techniques.

G Pridinol Pridinol Muscarinic_Receptor Muscarinic Acetylcholine Receptor Pridinol->Muscarinic_Receptor Antagonizes Signal_Transduction Signal Transduction (Muscle Contraction) Muscarinic_Receptor->Signal_Transduction Activates Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor Binds to Blockade Blockade

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Pridinol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pridinol-d5 is the deuterium-labeled analog of Pridinol, a centrally acting muscarinic acetylcholine receptor (mAChR) antagonist with muscle relaxant properties.[1] This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of Pridinol in biological matrices via mass spectrometry-based assays, such as in pharmacokinetic and bioequivalence studies.[2][3] This document summarizes available quantitative data, outlines relevant experimental protocols, and presents key concepts through structured diagrams to support its application in research and drug development.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound where five hydrogen atoms on one of the phenyl rings have been replaced with deuterium. This substitution results in a molecular weight increase of approximately 5 Da compared to the parent compound, a critical feature for its use as an internal standard in mass spectrometry.

While specific experimental data for the melting point, boiling point, and solubility of this compound are not widely published, the properties of the unlabeled Pridinol provide a close approximation. The physical state is consistently reported as an off-white solid.[4]

Table 1: General and Physicochemical Properties of this compound and Pridinol

PropertyThis compoundPridinol (Unlabeled)
Chemical Name 1-Phenyl-1-(phenyl-d5)-3-(piperidin-1-yl)propan-1-ol1,1-Diphenyl-3-(piperidin-1-yl)propan-1-ol[5]
Molecular Formula C₂₀H₂₀D₅NO[6]C₂₀H₂₅NO[5]
Molecular Weight 300.46 g/mol [5]295.42 g/mol [7]
Appearance Off-white Solid[4]Crystals[8]
CAS Number Not Assigned511-45-5[7]
Melting Point Data not available120-121 °C[8]
Boiling Point Data not available460.9 °C (Predicted)
Solubility Data not availableSoluble in acetone[8]. The mesylate salt is soluble in water.[9]
Storage 2-8°C Refrigerator[10]Room Temperature

Synthesis and Purification

A detailed, peer-reviewed synthesis protocol specifically for this compound is not publicly available. However, its synthesis can be logically inferred from established methods for preparing Pridinol, combined with standard deuteration techniques. The most common route for Pridinol synthesis involves the Grignard reaction between a phenylmagnesium bromide and a piperidine-containing ester.[11]

To synthesize this compound, this procedure would be adapted to use a deuterated Grignard reagent, namely phenyl-d5-magnesium bromide.

Proposed Synthetic Workflow:

  • Preparation of Phenyl-d5-magnesium bromide: This Grignard reagent is prepared by reacting bromobenzene-d5 with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

  • Grignard Reaction: Ethyl 3-(1-piperidinyl)propanoate is then added dropwise to the freshly prepared phenyl-d5-magnesium bromide solution. The reaction is typically performed at room temperature and then refluxed to ensure completion.

  • Quenching and Extraction: The reaction is carefully quenched with an aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are then washed with brine, dried over an anhydrous salt like sodium sulfate, and filtered.

  • Purification: The crude product is obtained after removing the solvent under reduced pressure. Purification is typically achieved through column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

G Proposed Synthesis Workflow for this compound A Bromobenzene-d5 + Mg in Anhydrous Ether B Phenyl-d5-magnesium bromide (Grignard Reagent) A->B Formation D Grignard Reaction (in Ether/THF) B->D C Ethyl 3-(1-piperidinyl)propanoate C->D E Aqueous Quench (NH4Cl solution) D->E Reaction Mixture F Liquid-Liquid Extraction E->F G Drying and Filtration F->G H Solvent Evaporation G->H I Crude this compound H->I J Purification (Column Chromatography or Recrystallization) I->J K Pure this compound J->K

A proposed workflow for the synthesis of this compound.

Spectroscopic and Chromatographic Analysis

Characterization of this compound relies on standard analytical techniques. While comprehensive spectral data is often proprietary and provided within a supplier's Certificate of Analysis (CoA), the expected outcomes can be described.[5]

Table 2: Key Analytical Characterization Techniques

TechniqueExpected Observations for this compound
¹H-NMR The proton NMR spectrum would be similar to that of Pridinol, but with a significant reduction or complete absence of signals in the aromatic region (typically δ 7.0-7.6 ppm) corresponding to the deuterated phenyl ring.
¹³C-NMR The carbon signals for the deuterated phenyl ring would show splitting into multiplets due to C-D coupling and may have a slightly different chemical shift compared to the non-deuterated analog.
Mass Spec. Electron Ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z 300, which is 5 units higher than that of unlabeled Pridinol (m/z 295).[12] This mass shift is the basis of its use as an internal standard.
FTIR The infrared spectrum would be very similar to Pridinol. The most notable difference would be the presence of C-D stretching vibrations, typically appearing around 2100-2300 cm⁻¹, which are absent in the unlabeled compound.
HPLC The retention time of this compound in reverse-phase HPLC would be nearly identical to that of Pridinol under the same conditions, as deuterium substitution has a negligible effect on polarity.

Mechanism of Action and Application

The pharmacological activity of this compound is identical to that of Pridinol. It acts as an antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, particularly in the central nervous system, Pridinol reduces the effects of acetylcholine, leading to skeletal muscle relaxation.[2][5] This mechanism makes it effective in treating muscle spasms and stiffness.

The primary application of this compound is as an internal standard in bioanalytical methods.[2] When analyzing biological samples (e.g., plasma, urine) to determine the concentration of Pridinol, a known amount of this compound is added to every sample, calibrator, and quality control sample. Because this compound is chemically identical to Pridinol, it behaves similarly during sample extraction, processing, and chromatographic separation. However, it can be distinguished by its higher mass in a mass spectrometer. By comparing the detector response of the analyte (Pridinol) to the internal standard (this compound), precise and accurate quantification can be achieved, correcting for any sample loss during processing.

G Pridinol's Mechanism of Action at the Neuromuscular Junction ACh Acetylcholine (ACh) Receptor Muscarinic ACh Receptor (mAChR) on Muscle Cell ACh->Receptor Binds to Signal Signal Transduction Cascade Receptor->Signal Activates Pridinol Pridinol / this compound Block BLOCKS Pridinol->Block Contraction Muscle Contraction / Spasm Signal->Contraction Leads to Block->Receptor

Mechanism of action of Pridinol as a muscarinic antagonist.

G Role of this compound as an Internal Standard cluster_0 Sample Preparation cluster_1 LC-MS Analysis BioSample Biological Sample (e.g., Plasma) containing Pridinol Extraction Extraction & Processing BioSample->Extraction IS This compound (Internal Standard) Spike Spiking IS->Spike Spike->BioSample LC HPLC Separation Extraction->LC MS Mass Spectrometry Detection LC->MS Data Data Analysis (Ratio of Pridinol / this compound) MS->Data Result Accurate Quantification of Pridinol Data->Result

The logical relationship between Pridinol and this compound.

Experimental Protocols

Quality Control Analysis via High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from validated methods for Pridinol Mesylate and is suitable for determining the purity and identity of a this compound bulk sample.

Objective: To verify the identity and determine the purity of this compound using a reverse-phase HPLC method with UV detection.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Purified water

  • This compound reference standard and test sample

Procedure:

  • Mobile Phase Preparation: Prepare a 0.05 M potassium dihydrogen phosphate buffer. Adjust the pH to 5.0 using orthophosphoric acid. The mobile phase consists of a mixture of acetonitrile and the phosphate buffer (e.g., in a 1:2 v/v ratio). The solution should be filtered through a 0.45 µm filter and degassed before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to create a standard solution of a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution Preparation: Prepare the test sample solution in the same manner as the standard solution, using the same concentration.

  • Chromatographic Conditions:

    • Column: C18 (150 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile : 0.05 M KH₂PO₄ buffer (pH 5.0) (1:2 v/v)

    • Flow Rate: 0.8 mL/min

    • Detection Wavelength: 258 nm

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution multiple times to ensure system suitability (e.g., consistent retention times and peak areas). Then, inject the sample solution.

  • Data Interpretation: The retention time of the major peak in the sample chromatogram should match that of the standard solution. Purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

G Experimental Workflow for HPLC Analysis of this compound A Mobile Phase Preparation (Buffer + Acetonitrile) C HPLC System Setup (C18 Column, UV @ 258 nm) A->C B Standard & Sample Solution Preparation (0.1 mg/mL) E System Suitability Test (Inject Standard) B->E F Sample Analysis (Inject Sample) B->F D Column Equilibration C->D D->E E->F G Data Acquisition (Chromatogram) F->G H Data Analysis (Retention Time & Peak Area) G->H I Identity & Purity Report H->I

References

Pridinol Parent Compound: A Technical Guide to its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pridinol, a centrally acting muscle relaxant, exerts its therapeutic effects through a well-established anticholinergic mechanism. This technical guide provides an in-depth review of the pharmacology and toxicology of the pridinol parent compound, intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes essential pathways and workflows to facilitate a comprehensive understanding of this compound.

Introduction

Pridinol is a piperidine-polyalcohol derivative with the chemical formula 1,1-diphenyl-3-(piperidin-1-yl)propan-1-ol.[1] It is clinically used for its muscle relaxant properties in the symptomatic treatment of muscle spasms of both central and peripheral origin.[2][3] Pridinol also possesses antiparkinsonian activity.[1] The pharmacological effects of pridinol are attributed to its atropine-like action, functioning as a muscarinic receptor antagonist.[2][3] This guide delves into the core pharmacological and toxicological characteristics of the pridinol parent compound.

Pharmacology

Mechanism of Action

Pridinol functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] By blocking these receptors, pridinol inhibits the action of the neurotransmitter acetylcholine, leading to a reduction in smooth and striated muscle contractions.[2][3] This antagonism occurs at postganglionic parasympathetic nerve endings and on smooth muscle cells.[1] The central muscle relaxant effect is achieved through the inhibition of cholinergic pathways in the central nervous system.[2]

Pharmacodynamics

The primary pharmacodynamic effect of pridinol is the relaxation of skeletal muscle. This is achieved by attenuating polysynaptic reflexes.[4] The therapeutic efficacy of pridinol is more pronounced when treatment is initiated early in the course of muscle spasms. In chronic cases with associated anatomical changes to muscle fibers and surrounding tissues, the effect may be partial.[2]

Pharmacokinetics

Pridinol is orally bioavailable and readily absorbed from the gastrointestinal tract, reaching maximum plasma concentrations (Cmax) approximately one hour after oral administration.[2][5] It is distributed throughout the body, including the central nervous system, as it can cross the blood-brain barrier.[1][6]

Metabolism of pridinol is primarily carried out by cytochrome P450 enzymes CYP2C19 and CYP2B6, with the main metabolite being 4-hydroxypridinol.[5] Excretion occurs predominantly via the kidneys within 24 hours, with the compound being eliminated as both the unchanged drug and as glucuronide and sulfate conjugates.[2]

Table 1: Human Pharmacokinetic Parameters of Pridinol (Single Oral 3 mg Dose) [5][7]

ParameterGeometric Mean (Test Product)Geometric Mean (Reference Product)
Cmax (ng/mL)29.2727.44
tmax (h)1.000.90
AUC0–tlast (h·ng/mL)187.93183.51
T1/2 (h)19.1418.85
Receptor Binding Affinity

Limited quantitative data is available regarding the binding affinity of pridinol for specific muscarinic receptor subtypes. One study investigated the thermodynamics of antagonist binding to rat muscarinic M2 receptors and determined the binding affinity of pridinol in competition experiments using [3H]-N-methyl-scopolamine as the radioligand.[8] Further research is needed to fully characterize the binding profile of pridinol across all five muscarinic receptor subtypes (M1-M5).

Toxicology

Acute Toxicity

Acute toxicity studies have been conducted in various animal species, with the following LD50 values reported:

Table 2: Acute Toxicity of Pridinol

SpeciesRoute of AdministrationLD50 (mg/kg)Salt FormReference
MouseIntravenous35Hydrochloride[1]
RatIntravenous33Hydrochloride[9]
RatIntraperitoneal91Hydrochloride[9]
MouseOral250Mesilate[2]
RatSubcutaneous446Mesilate[2]
Chronic Toxicity, Genotoxicity, and Carcinogenicity

Publicly available data on the chronic toxicity, genotoxicity (e.g., Ames test), and carcinogenicity of the pridinol parent compound are limited. Further studies are required to fully assess the long-term toxicological profile of pridinol.

Experimental Protocols

Muscarinic Receptor Binding Assay (General Protocol)

The following provides a general methodology for a competitive radioligand binding assay to determine the affinity of a compound like pridinol for muscarinic receptors.

  • Objective: To determine the inhibitory constant (Ki) of pridinol for a specific muscarinic receptor subtype.

  • Materials:

    • Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO-K1 cells).[10]

    • Radioligand (e.g., [3H]-N-methylscopolamine).[8]

    • Pridinol (unlabeled competitor).

    • Assay buffer.

    • Scintillation fluid and counter.

  • Procedure:

    • Incubate a fixed concentration of the radioligand with the cell membranes in the absence or presence of increasing concentrations of pridinol.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Analyze the data using non-linear regression to determine the IC50 value of pridinol.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Human Pharmacokinetic Study Methodology[5]
  • Study Design: Single-center, open-label, randomized, single-dose, crossover trial.

  • Subjects: Healthy male and female adult subjects.

  • Administration: Single oral dose of pridinol (e.g., 3 mg) under fasting conditions.

  • Blood Sampling: Blood samples are collected at predefined time points before and up to 72 hours after dosing.

  • Bioanalysis: Plasma concentrations of pridinol are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Calculation of pharmacokinetic parameters such as Cmax, tmax, AUC, and T1/2 from the plasma concentration-time data.

Visualizations

Signaling Pathways

The following diagrams illustrate the general signaling pathways of muscarinic receptors, which are the primary targets of pridinol.

muscarinic_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling (Gq/11-coupled) cluster_M2_M4 M2, M4 Receptor Signaling (Gi/o-coupled) ACh_M1_M3_M5 Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh_M1_M3_M5->M1_M3_M5 Pridinol_M1_M3_M5 Pridinol Pridinol_M1_M3_M5->M1_M3_M5 Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response_excitatory Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response_excitatory PKC->Cellular_Response_excitatory ACh_M2_M4 Acetylcholine M2_M4 M2/M4 Receptor ACh_M2_M4->M2_M4 Pridinol_M2_M4 Pridinol Pridinol_M2_M4->M2_M4 Gio Gi/o M2_M4->Gio AC Adenylyl Cyclase Gio->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Cellular_Response_inhibitory Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response_inhibitory

Caption: General signaling pathways for Gq/11- and Gi/o-coupled muscarinic receptors.

Experimental Workflow

experimental_workflow cluster_pharmacology Pharmacological Characterization cluster_toxicology Toxicological Evaluation receptor_binding Receptor Binding Assay (Determine Ki) data_analysis_pharm Data Analysis receptor_binding->data_analysis_pharm functional_assay Functional Assay (e.g., Schild Analysis to determine pA2) functional_assay->data_analysis_pharm affinity_potency Determine Affinity & Potency data_analysis_pharm->affinity_potency acute_tox Acute Toxicity Study (Determine LD50) safety_profile Establish Safety Profile acute_tox->safety_profile chronic_tox Chronic Toxicity Study chronic_tox->safety_profile genotoxicity Genotoxicity Assay (e.g., Ames Test) genotoxicity->safety_profile carcinogenicity Carcinogenicity Bioassay carcinogenicity->safety_profile

Caption: General experimental workflow for pharmacological and toxicological assessment.

Conclusion

Pridinol is a well-established muscarinic receptor antagonist with proven efficacy as a muscle relaxant. Its pharmacokinetic profile is characterized by rapid oral absorption and renal elimination. While acute toxicity data are available, a more comprehensive toxicological evaluation, including chronic, genotoxic, and carcinogenic potential, is warranted for a complete safety assessment. Further research to delineate its binding affinities and functional activities at all five muscarinic receptor subtypes would provide a more nuanced understanding of its pharmacological profile and could inform the development of more selective muscle relaxants. This guide provides a foundational understanding of pridinol for professionals in the field of drug research and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of Pridinol Stable Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of stable isotope-labeled (SIL) Pridinol. The use of stable isotopes is a powerful technique in drug development, offering a safe and precise way to trace the metabolic fate of pharmaceuticals.[1][2] Incorporating isotopes like Deuterium (²H or D) or Carbon-13 (¹³C) into the Pridinol molecule allows for detailed pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies, which are crucial for regulatory submissions.[1][3]

Introduction to Pridinol

Pridinol is a centrally acting muscle relaxant with anticholinergic properties, similar to atropine.[4][5] It is primarily used to treat muscle spasms and pain associated with various musculoskeletal conditions.[4][6] The therapeutic effect of Pridinol is achieved by blocking muscarinic acetylcholine receptors in the central and peripheral nervous systems, which inhibits the transmission of nerve signals that cause muscle contraction.[6][7]

Table 1: Physicochemical Properties of Pridinol

PropertyValueReference
Molecular FormulaC₂₀H₂₅NO[8]
Molecular Weight295.42 g/mol [8]
Melting Point120-121 °C
IUPAC Name1,1-diphenyl-3-(piperidin-1-yl)propan-1-ol

Synthesis of Pridinol and its Stable Isotopes

The synthesis of Pridinol can be achieved through several pathways. A common method involves a Grignard reaction. Stable isotopes can be introduced by using isotopically labeled starting materials.

General Synthesis of Pridinol

A widely used method for synthesizing Pridinol involves the reaction of a piperidine-containing ester with a phenylmagnesium halide Grignard reagent.[9][10]

General Reaction Scheme:

  • Step 1: Michael Addition: Reaction of piperidine with an acrylate ester (e.g., methyl acrylate) to form a 3-(1-piperidinyl)propanoate ester.[11][12]

  • Step 2: Grignard Reaction: The resulting ester is then treated with phenylmagnesium bromide. Two equivalents of the Grignard reagent add to the ester carbonyl, forming the tertiary alcohol, Pridinol, after an aqueous workup.[10][11]

Another documented approach uses chloroethanol and piperidine to form 2-piperidyl ethanol, which is then halogenated and used to prepare a Grignard reagent that reacts with benzophenone.[12][13]

Synthesis of Stable-Isotope Labeled Pridinol (Pridinol-d₅)

To synthesize a deuterated version of Pridinol, such as Pridinol-d₅, a labeled starting material is required. Using phenyl-d₅-magnesium bromide as the Grignard reagent is an effective strategy. This incorporates the deuterium atoms onto one of the phenyl rings. Commercially available Pridinol-d₅ is often used as an internal standard in quantitative analysis.[14]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_intermediate Intermediate cluster_product Final Product A Piperidine R1 Step 1: Michael Addition A->R1 B Methyl Acrylate B->R1 C Phenyl-d₅ Bromide R2 Step 2: Grignard Reaction C->R2 I1 Methyl 3-(1-piperidinyl)propanoate R1->I1 P1 Pridinol-d₅ R2->P1 I1->R2

Caption: Synthesis workflow for Pridinol-d₅.
Experimental Protocol: Synthesis of Pridinol-d₅

This protocol is a representative example based on established chemical reactions for Pridinol synthesis.[10][11][12]

  • Preparation of Methyl 3-(1-piperidinyl)propanoate:

    • To a round-bottom flask, add piperidine (1.0 eq) and methyl acrylate (1.0 eq).

    • The reaction is typically exothermic and can be stirred at room temperature or gently heated under reflux.

    • Monitor the reaction by gas chromatography (GC) until the starting materials are consumed.

    • Purify the product, methyl 3-(1-piperidinyl)propanoate, by vacuum distillation.

  • Preparation of Phenyl-d₅-magnesium bromide (Grignard Reagent):

    • In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (2.2 eq).

    • Add a small volume of anhydrous tetrahydrofuran (THF).

    • Slowly add a solution of bromo-d₅-benzene (2.2 eq) in anhydrous THF to initiate the reaction.

    • Once the reaction starts, add the remaining bromo-d₅-benzene solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, stir the mixture until the magnesium is consumed.

  • Grignard Reaction to form Pridinol-d₅:

    • Cool the prepared Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of methyl 3-(1-piperidinyl)propanoate (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.

    • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.

    • Cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or chloroform).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude Pridinol-d₅ product by recrystallization from a suitable solvent like ethanol to yield the final product.[11]

Characterization of Pridinol Stable Isotopes

Once synthesized, the identity, purity, and isotopic incorporation of the labeled Pridinol must be confirmed using various analytical techniques.

G cluster_analysis Analytical Characterization cluster_results Confirmation Start Synthesized Pridinol-d₅ HPLC HPLC (Purity) Start->HPLC MS LC-MS/MS (Identity & Isotopic Incorporation) Start->MS NMR NMR Spectroscopy (Structure & Label Position) Start->NMR Purity Purity >98% HPLC->Purity Identity Mass Shift (+5 Da) MS->Identity Structure Correct Structure Confirmed NMR->Structure

Caption: Analytical workflow for characterization.
High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized compound. Several validated HPLC methods exist for Pridinol analysis.[15][16][17]

  • Typical Method: A reversed-phase C18 or C8 column is commonly used.[15][16] The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile or methanol.[15][16] Detection is typically performed using a UV detector at a wavelength around 225 nm or 258 nm.[15][16]

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the successful incorporation of stable isotopes. For Pridinol-d₅, a mass increase of 5 Daltons compared to the unlabeled compound is expected.

  • Unlabeled Pridinol (C₂₀H₂₅NO): Monoisotopic Mass = 295.19 Da[9]

  • Pridinol-d₅ (C₂₀H₂₀D₅NO): Expected Monoisotopic Mass = 300.22 Da

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for quantifying Pridinol in biological samples and can be used to characterize the synthesized standard.[18][19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the chemical structure and the position of the isotopic labels.

  • ¹H NMR: For a deuterated compound like Pridinol-d₅, the ¹H NMR spectrum will show a significant reduction or complete absence of signals corresponding to the protons on the deuterated phenyl ring.[21]

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for all 20 carbon atoms. The carbons bonded to deuterium will exhibit splitting (due to C-D coupling) and may have slightly different chemical shifts compared to the unlabeled compound.

Table 2: Key Characterization Data for Pridinol-d₅

TechniqueParameterExpected Result
HPLCPurity>98%
LC-MS[M+H]⁺ Ionm/z ≈ 301.23
¹H NMRAromatic RegionIntegration reduced by 5 protons
¹³C NMRAromatic RegionSplitting of C-D signals

Application in Pharmacokinetic Studies

The primary application of stable isotope-labeled Pridinol is in pharmacokinetic studies, where it serves as an ideal internal standard for LC-MS/MS analysis.[14] Its chemical behavior is identical to the unlabeled drug, ensuring it co-elutes during chromatography and experiences similar ionization effects, which corrects for matrix effects and improves analytical accuracy.[3]

Pharmacokinetic Parameters of Pridinol

Understanding the pharmacokinetics of unlabeled Pridinol is essential for designing studies with its labeled counterpart. A bioequivalence study in healthy subjects provided the following key parameters after a single oral dose of 4 mg pridinol mesylate (equivalent to 3 mg pridinol).[18][19][20]

Table 3: Pharmacokinetic Parameters of Oral Pridinol in Healthy Adults

ParameterGeometric Mean (Test Product)Geometric Mean (Reference Product)Unit
Cₘₐₓ (Maximum Concentration)29.2727.44ng/mL
AUC₀₋tlast (Area Under the Curve)187.93183.51h*ng/mL
tₘₐₓ (Time to Cₘₐₓ)1.00 (mean)0.90 (mean)hours
T₁/₂ (Elimination Half-life)19.14 (mean)18.85 (mean)hours
Data sourced from a bioequivalence study.[18][19][20]
Experimental Protocol: Bioanalytical Method using LC-MS/MS

This protocol outlines the quantification of Pridinol in plasma samples, using Pridinol-d₅ as an internal standard.[19][20]

  • Sample Preparation:

    • Pipette an aliquot of human plasma (e.g., 100 µL) into a microcentrifuge tube.

    • Add the internal standard solution (Pridinol-d₅ in methanol) at a known concentration.

    • Perform a protein precipitation by adding a solvent like acetonitrile. Vortex to mix.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 reversed-phase column. Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Pridinol and the Pridinol-d₅ internal standard.

      • Pridinol: e.g., m/z 296.2 → [product ion]

      • Pridinol-d₅: e.g., m/z 301.2 → [corresponding product ion]

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio (Pridinol / Pridinol-d₅) against the concentration of calibration standards.

    • Determine the concentration of Pridinol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mechanism of Action Signaling Pathway

Pridinol functions as a muscarinic acetylcholine receptor (mAChR) antagonist.[9][14] In the central nervous system, it blocks cholinergic transmission in polysynaptic pathways, which leads to a reduction in muscle tone and spasms.[5][19]

G cluster_neuron Cholinergic Synapse cluster_effect Cellular Effect PreN Presynaptic Neuron ACh Acetylcholine (ACh) PreN->ACh releases PostN Postsynaptic Neuron (e.g., Muscle Fiber) mAChR Muscarinic ACh Receptor ACh->mAChR binds to Signal Signal Transduction Cascade mAChR->Signal activates NoResponse Muscle Relaxation mAChR->NoResponse inhibition leads to Pridinol Pridinol Pridinol->mAChR BLOCKS Response Muscle Contraction Signal->Response leads to

Caption: Pridinol's mechanism of action.

This guide provides a foundational framework for the synthesis and characterization of Pridinol stable isotopes. The methodologies and data presented are intended to support researchers and drug development professionals in conducting advanced metabolism and pharmacokinetic studies, ultimately contributing to a more comprehensive understanding of this important therapeutic agent.

References

Pridinol-d5: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate use by researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Pridinol-d5, a deuterated analog of the centrally acting muscle relaxant, Pridinol. This document consolidates key information on its chemical properties, the mechanism of action of its parent compound, relevant experimental protocols for its quantification, and pharmacokinetic data.

Core Compound Data: this compound

This compound is the pentadeuterated form of Pridinol. The incorporation of deuterium isotopes provides a higher mass, making it a valuable internal standard for mass spectrometry-based quantification of Pridinol in biological matrices. This stable isotope-labeled version is crucial for pharmacokinetic and metabolic studies, ensuring accurate and precise measurements.

PropertyValue
Molecular Formula C₂₀H₂₀D₅NO
Molecular Weight 300.46 g/mol
CAS Number Not Assigned
Parent Compound (Pridinol) CAS Number 511-45-5

Mechanism of Action: Anticholinergic Properties of Pridinol

Pridinol functions as a centrally acting muscle relaxant through its anticholinergic (antimuscarinic) activity.[1][2][3] It acts as an antagonist at muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine.[1][2][3] This blockade occurs in both the central and peripheral nervous systems.[1][3] By preventing acetylcholine from binding to its receptors on smooth and striated muscle cells, Pridinol reduces muscle excitability, leading to the alleviation of muscle spasms, stiffness, and involuntary movements.[1][2]

The signaling pathway of Pridinol's action is centered on the inhibition of acetylcholine-mediated neurotransmission.

Pridinol_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron / Muscle Cell Nerve_Impulse Nerve Impulse ACh_Vesicle Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicle triggers release ACh ACh ACh_Vesicle->ACh Release Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds to Downstream_Signaling Downstream Signaling (e.g., G-protein activation) Muscarinic_Receptor->Downstream_Signaling Muscle_Contraction Muscle Contraction Downstream_Signaling->Muscle_Contraction Pridinol Pridinol Pridinol->Muscarinic_Receptor Blocks

Figure 1: Simplified signaling pathway of Pridinol's anticholinergic action.

Pharmacokinetics of Pridinol

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion of a drug. Pridinol is rapidly absorbed after oral administration, with peak plasma concentrations reached in about one hour.[4][5] It is primarily metabolized by cytochrome P450 enzymes CYP2C19 and CYP2B6.[4][6] The following table summarizes key pharmacokinetic parameters of Pridinol in healthy subjects.

ParameterValueReference
Tmax (Time to Peak Plasma Concentration) 0.90 - 1.00 hours[4][5]
Cmax (Peak Plasma Concentration) 27.44 - 29.27 ng/mL[4][5]
AUC₀-tlast (Area Under the Curve) 183.51 - 187.93 h*ng/mL[4][5]
Elimination Half-life (T₁/₂) 18.85 - 19.14 hours[5]

Experimental Protocols: Quantification of Pridinol

The accurate quantification of Pridinol in biological samples and pharmaceutical formulations is critical for quality control and clinical monitoring. This compound is an ideal internal standard for such analyses. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common methods for its determination.

HPLC Method for Pridinol in Pharmaceutical Formulations

This method is suitable for the determination of Pridinol mesylate in raw materials and tablets.

  • Instrumentation: High-Performance Liquid Chromatograph with UV detection.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate (pH adjusted to 5.0) in a 1:2 (v/v) ratio.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 258 nm.

  • Quantification: Based on peak area.

A similar method for the simultaneous determination of Pridinol and diclofenac utilizes a C8 column with a mobile phase of 50 mM phosphate buffer (pH 2.5) and methanol (40:60 v/v) at a flow rate of 1.0 mL/min and detection at 225 nm.[7]

LC-MS/MS Method for Pridinol in Plasma

This bioanalytical method is used for pharmacokinetic studies.

  • Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer.

  • Sample Preparation: Plasma samples are typically processed via protein precipitation or liquid-liquid extraction.

  • Internal Standard: this compound.

  • Chromatographic and Mass Spectrometric Conditions: Specific parameters for the LC-MS/MS system, such as the column type, mobile phase gradient, and mass transitions for Pridinol and this compound, would need to be optimized and validated according to regulatory guidelines. A bioequivalence study quantified Pridinol in plasma using a validated LC-MS/MS method.[4][5][6]

The following diagram illustrates a general workflow for a bioanalytical study using this compound.

Bioanalytical_Workflow Sample_Collection Plasma Sample Collection IS_Spiking Spike with this compound (Internal Standard) Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Analysis Data_Processing->PK_Analysis

Figure 2: General workflow for pharmacokinetic analysis of Pridinol using this compound.

This technical guide provides a foundational understanding of this compound and its application in the study of Pridinol. For more detailed experimental procedures, researchers should refer to the specific scientific literature cited.

References

Unraveling the Anticholinergic Profile of Pridinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pridinol, a centrally-acting muscle relaxant, exerts its therapeutic effects through the antagonism of muscarinic acetylcholine receptors (mAChRs). This technical guide provides an in-depth analysis of the anticholinergic properties of Pridinol, detailing its mechanism of action, receptor binding affinities, and the signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of cholinergic system-targeting therapeutics.

Introduction

Pridinol is a well-established therapeutic agent utilized for the symptomatic treatment of muscle spasms and stiffness associated with various neuromuscular and musculoskeletal conditions.[1] Its clinical efficacy is intrinsically linked to its anticholinergic properties, which involve the blockade of acetylcholine (ACh) signaling at muscarinic receptors within the central and peripheral nervous systems.[1][2] By inhibiting the actions of ACh, Pridinol effectively reduces the excitability of motor neurons and muscle fibers, leading to muscle relaxation.[3] This guide delves into the core pharmacological characteristics of Pridinol's interaction with the muscarinic receptor system.

Mechanism of Action

Pridinol functions as a competitive antagonist at muscarinic acetylcholine receptors.[1][2] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, mediates a wide array of physiological functions through its interaction with five distinct muscarinic receptor subtypes (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that, upon activation by ACh, initiate downstream signaling cascades. Pridinol exerts its effects by binding to these receptors, thereby preventing ACh from binding and initiating these signaling events.

Muscarinic Receptor Binding Affinity of Pridinol

The affinity of Pridinol for each of the five muscarinic receptor subtypes is a critical determinant of its pharmacological profile. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. The pKi value, which is the negative logarithm of the Ki, is also commonly used.

The following table summarizes the pKi values for Pridinol at human muscarinic M1 through M5 receptors, as determined by the Psychoactive Drug Screening Program (PDSP).

Receptor SubtypeGenePridinol pKi
Muscarinic M1CHRM17.82
Muscarinic M2CHRM28.15
Muscarinic M3CHRM38.19
Muscarinic M4CHRM48.59
Muscarinic M5CHRM57.80
Data sourced from DrugCentral, citing the Psychoactive Drug Screening Program (PDSP).[4]

Signaling Pathways Modulated by Pridinol

The five muscarinic receptor subtypes are coupled to different G-protein signaling pathways. By blocking these receptors, Pridinol inhibits their respective downstream signaling cascades.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Pridinol's antagonism of these receptors inhibits this signaling cascade.[5]

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Pridinol's antagonism of M2 and M4 receptors prevents this inhibitory effect on cAMP production.[5]

The following diagrams illustrate the signaling pathways inhibited by Pridinol.

Gq_Pathway_Inhibition cluster_receptor Cell Membrane Pridinol Pridinol M1_M3_M5 M1/M3/M5 Receptor Pridinol->M1_M3_M5 Blocks ACh Acetylcholine ACh->M1_M3_M5 Activates Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Figure 1. Inhibition of Gq/11-mediated signaling by Pridinol.

Gi_Pathway_Inhibition cluster_receptor Cell Membrane Pridinol Pridinol M2_M4 M2/M4 Receptor Pridinol->M2_M4 Blocks ACh Acetylcholine ACh->M2_M4 Activates Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP Binding_Assay_Workflow A Prepare reagents: - Cell membranes (M1-M5) - [3H]-NMS - Pridinol (serial dilutions) - Atropine (for non-specific binding) B Incubate reagents in 96-well plate A->B C Allow to reach equilibrium B->C D Rapidly filter through glass fiber filters C->D E Wash filters with ice-cold buffer D->E F Add scintillation fluid and count radioactivity E->F G Analyze data: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation F->G

References

Pridinol-d5: A Technical Guide for In Vitro and In Vivo Research Models

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the application of Pridinol-d5 as a critical tool in the preclinical evaluation of Pridinol, a centrally acting muscle relaxant with anticholinergic properties. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Pridinol is a centrally acting muscle relaxant and antiparkinsonian agent with a well-established history in clinical use for symptomatic relief of muscle spasms of central and peripheral origin.[1][2] Its therapeutic effects are primarily attributed to its anticholinergic activity, specifically as a muscarinic acetylcholine receptor antagonist.[3][4][5] this compound, a deuterated analog of Pridinol, serves as an indispensable tool in the rigorous scientific investigation of its parent compound. The substitution of five hydrogen atoms with deuterium provides a stable, heavier isotope without altering the fundamental pharmacological properties of the molecule. This key characteristic makes this compound an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), ensuring the accuracy and precision of pharmacokinetic and metabolic studies.[6]

This technical guide provides a comprehensive overview of the use of Pridinol and its deuterated form, this compound, in preclinical research. It details the mechanism of action of Pridinol, summarizes key pharmacokinetic data, and presents experimental protocols for in vivo models relevant to its therapeutic indications.

Mechanism of Action

Pridinol exerts its muscle relaxant effects through its antagonism of muscarinic acetylcholine receptors (mAChRs) in the central nervous system. By blocking the action of acetylcholine, a key neurotransmitter involved in muscle contraction, Pridinol reduces the excitability of spinal motor neurons.[2][3][4] This inhibition of polysynaptic reflexes leads to a decrease in muscle tone and alleviation of spasms.[7] While the primary action is central, some peripheral anticholinergic effects on smooth and striated muscle may also contribute to its overall therapeutic profile.[1][3]

Simplified Signaling Pathway of Pridinol's Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (e.g., Spinal Motor Neuron) ACh Acetylcholine (ACh) ACh_released ACh ACh->ACh_released Release mAChR Muscarinic ACh Receptor (mAChR) ACh_released->mAChR Binds to Neuron_Excitation Neuronal Excitation mAChR->Neuron_Excitation Activates Muscle_Contraction Muscle Contraction Neuron_Excitation->Muscle_Contraction Leads to Muscle_Relaxation Muscle Relaxation Pridinol Pridinol Pridinol->mAChR Blocks Experimental Workflow for Pharmacokinetic Studies cluster_in_vivo In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_analysis Data Analysis Animal_Dosing Animal Dosing (e.g., oral gavage of Pridinol) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Spiking Spike Plasma with This compound (Internal Standard) Plasma_Separation->Spiking Extraction Protein Precipitation & Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Quantification Quantification of Pridinol (Ratio to this compound) LC_MS_MS->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., Tmax, Cmax, AUC) Quantification->PK_Modeling

References

Probing Pridinol's Metabolic Fate: A Technical Guide to Exploratory Studies Utilizing Pridinol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pridinol, a centrally acting muscle relaxant, undergoes metabolic transformation primarily through oxidation and conjugation pathways. Understanding the nuances of its metabolism is critical for optimizing its therapeutic efficacy and safety profile. This technical guide outlines a comprehensive approach for conducting exploratory studies on Pridinol metabolism, with a specific focus on the application of its deuterated analog, Pridinol-d5, as an internal standard for precise quantification. While published literature extensively details Pridinol's metabolic products, this guide proposes a robust experimental framework leveraging stable isotope-labeled standards to enhance analytical accuracy and provide deeper insights into its metabolic fate.

Introduction to Pridinol Metabolism

Pridinol is primarily metabolized in the liver by Cytochrome P450 enzymes, specifically CYP2C19 and CYP2B6[1]. The major metabolic pathway involves the hydroxylation of the diphenylmethyl moiety, leading to the formation of its main metabolite, 4-hydroxypridinol[1]. Following hydroxylation, both the parent drug and its metabolite can undergo further conjugation reactions, such as glucuronidation and sulfation, before being eliminated renally[1]. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis, ensuring high precision and accuracy[2][3].

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Pridinol from a bioequivalence study in healthy human subjects[1][4]. These values provide a baseline for designing and interpreting new metabolism studies.

Table 1: Pharmacokinetic Parameters of Pridinol in Healthy Subjects (Single 4 mg Pridinol Mesylate Dose)

ParameterGeometric Mean (Test Product)Geometric Mean (Reference Product)
Cmax (ng/mL)29.2727.44
AUC0–tlast (h×ng/mL)187.93183.51
tmax (h)1.000.90
T1/2 (h)19.1418.85

Data sourced from a randomized, crossover bioequivalence trial[1][4].

Table 2: Bioanalytical Method Parameters for Pridinol Quantification

ParameterValue
Analytical MethodLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Internal Standard (in cited study)Diphenidol hydrochloride
Proposed Internal StandardThis compound
Lower Limit of Quantitation (LLOQ)0.0500 ng/mL
Upper Limit of Quantitation (ULOQ)50.0 ng/mL
Precision (CV%)≤ 4.5%
Accuracy (RD%)≤ ± 6.6%

Method validation parameters from a published bioequivalence study[1].

Experimental Protocols

This section outlines detailed methodologies for in vitro and in vivo exploratory studies on Pridinol metabolism, incorporating the use of this compound as an internal standard.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the primary metabolites of Pridinol and characterize the kinetics of their formation in a controlled in vitro system.

Materials:

  • Pridinol

  • This compound (for internal standard)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid (FA)

Protocol:

  • Incubation:

    • Prepare a stock solution of Pridinol in a suitable solvent (e.g., methanol or DMSO).

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM suspension, and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding Pridinol to a final concentration of 1 µM.

    • Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching and Sample Preparation:

    • Terminate the reaction by adding ice-cold acetonitrile (2:1 v/v ACN:incubation mix).

    • Add this compound solution (internal standard) to a final concentration of 100 ng/mL.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

In Vivo Metabolism Study in a Preclinical Model (e.g., Rodent)

Objective: To identify and quantify Pridinol and its metabolites in plasma and urine following oral administration.

Protocol:

  • Dosing and Sample Collection:

    • Administer a single oral dose of Pridinol to the animal model (e.g., 10 mg/kg).

    • Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA)[4].

    • Centrifuge the blood samples to obtain plasma.

    • Collect urine samples over 24 hours.

    • Store all samples at -80°C until analysis.

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of this compound working solution (internal standard).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge as described for the in vitro samples.

    • Evaporate and reconstitute the supernatant for LC-MS/MS analysis.

  • Sample Preparation (Urine):

    • Thaw urine samples on ice.

    • To 100 µL of urine, add 10 µL of this compound working solution.

    • If hydrolysis of conjugated metabolites is desired, incubate with β-glucuronidase/sulfatase at 37°C for 2-4 hours.

    • Dilute the sample with mobile phase and inject directly onto the LC-MS/MS system or perform a solid-phase extraction (SPE) for cleanup and concentration.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pridinol: Precursor ion > Product ion (to be determined based on compound fragmentation).

    • This compound: Precursor ion (M+6) > Product ion (corresponding to the Pridinol product ion).

    • 4-hydroxypridinol: Precursor ion (M+16) > Product ion (to be determined).

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies for each MRM transition should be optimized for maximum sensitivity.

Visualizations

The following diagrams illustrate the metabolic pathway of Pridinol and a proposed experimental workflow for its metabolic investigation.

Pridinol_Metabolism Pridinol Pridinol PhaseI Phase I Metabolism (CYP2C19, CYP2B6) Pridinol->PhaseI PhaseII Phase II Metabolism (Glucuronidation, Sulfation) Pridinol->PhaseII Metabolite 4-hydroxypridinol PhaseI->Metabolite Metabolite->PhaseII Conjugates Glucuronide and Sulfate Conjugates PhaseII->Conjugates Elimination Renal Elimination Conjugates->Elimination

Caption: Metabolic pathway of Pridinol.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo invitro_start Incubation with Human Liver Microsomes invitro_quench Quench Reaction & Add this compound (IS) invitro_start->invitro_quench invitro_prep Sample Preparation (Protein Precipitation) invitro_quench->invitro_prep analysis LC-MS/MS Analysis (Quantification of Pridinol & Metabolites) invitro_prep->analysis invivo_dose Oral Dosing of Pridinol to Animal Model invivo_sample Plasma & Urine Collection invivo_dose->invivo_sample invivo_prep Sample Preparation (Protein Precipitation/SPE) + this compound (IS) invivo_sample->invivo_prep invivo_prep->analysis data Data Analysis (Metabolite Identification, Pharmacokinetic Profiling) analysis->data

Caption: Proposed experimental workflow for Pridinol metabolism studies.

Conclusion

The exploratory studies outlined in this guide provide a robust framework for a detailed investigation into the metabolism of Pridinol. The incorporation of this compound as an internal standard is a critical component for achieving high-quality quantitative data, which is essential for accurate pharmacokinetic modeling and a comprehensive understanding of the drug's disposition. While the primary metabolic pathways of Pridinol have been identified, the proposed methodologies will enable researchers to delve deeper into the kinetics of metabolite formation, explore potential minor metabolic pathways, and generate crucial data for drug development and regulatory submissions.

References

Methodological & Application

Application Note: Pridinol-d5 as an Internal Standard for the LC-MS/MS Analysis of Pridinol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pridinol is a centrally acting muscle relaxant used in the treatment of muscle spasms. Accurate and reliable quantification of Pridinol in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS to compensate for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[1][2] Pridinol-d5, a deuterated analog of Pridinol, is an ideal internal standard for the quantification of Pridinol as it shares identical chemical and physical properties with the analyte, ensuring it co-elutes and experiences similar ionization effects. This application note provides a detailed protocol for the determination of Pridinol in human plasma using this compound as an internal standard by LC-MS/MS.

Quantitative Data Summary

The following tables summarize the validation parameters and pharmacokinetic data obtained from a bioequivalence study of Pridinol, which are representative of the performance of the described LC-MS/MS method.[3][4][5]

Table 1: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range0.05 - 50.0 ng/mL
Lower Limit of Quantitation (LLOQ)0.05 ng/mL
Upper Limit of Quantitation (ULOQ)50.0 ng/mL
Precision (CV%)≤ 4.5%
Accuracy (RE%)≤ ± 6.6%

Table 2: Pharmacokinetic Parameters of Pridinol in Healthy Subjects (Single 4 mg Dose)

ParameterGeometric Mean (Test Product)Geometric Mean (Reference Product)
Cmax (ng/mL)29.2727.44
AUC0-tlast (hng/mL)187.93183.51
AUC0-∞ (hng/mL)Not ReportedNot Reported
Tmax (h)1.000.90
T1/2 (h)19.1418.85

Table 3: Bioequivalence Analysis of Pridinol Formulations

ParameterPoint Estimate (%)90% Confidence Interval
AUC0-tlast102.5496.19 - 109.32
Cmax106.7999.00 - 115.20
AUC0-∞102.6096.20 - 109.43

Experimental Protocols

Materials and Reagents
  • Pridinol reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation
  • A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare separate primary stock solutions of Pridinol and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Pridinol by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting the primary stock solution with a 50:50 mixture of methanol and water.

Sample Preparation (Solid Phase Extraction)
  • Sample Spiking: To 200 µL of human plasma, add 20 µL of the this compound internal standard working solution (100 ng/mL). For calibration standards and quality control samples, add the appropriate volume of the Pridinol working standard solution.

  • Precipitation: Add 600 µL of 0.1% formic acid in acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • SPE Cartridge Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Pridinol: To be determined experimentally (e.g., precursor ion > product ion)

      • This compound: To be determined experimentally (e.g., precursor ion+5 > product ion)

    • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample spike_is Spike with this compound (IS) plasma->spike_is spike_std Spike with Pridinol Standards (for CAL/QC) spike_is->spike_std precipitate Protein Precipitation spike_std->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid Phase Extraction (SPE) centrifuge->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Pridinol calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Pridinol.

logical_relationship pridinol Pridinol (Analyte) sample_processing Sample Preparation & LC-MS/MS Injection pridinol->sample_processing pridinol_d5 This compound (Internal Standard) pridinol_d5->sample_processing matrix_effects Matrix Effects & Ionization Variability sample_processing->matrix_effects ratio Peak Area Ratio (Pridinol / this compound) matrix_effects->ratio Compensated by IS quantification Accurate Quantification ratio->quantification

Caption: Role of this compound as an internal standard.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Pridinol in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pridinol is a centrally acting muscle relaxant used for the symptomatic treatment of muscle spasms.[1] Accurate and reliable quantification of Pridinol in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose due to its high sensitivity and specificity.[2][3][4][5]

The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard in quantitative bioanalysis by LC-MS/MS.[6][7] Deuterated internal standards exhibit nearly identical physicochemical properties to the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency.[7] This co-elution helps to compensate for variations in sample preparation and matrix effects, thereby significantly improving the accuracy and precision of the analytical method.[2][6][8] Pridinol-d5 is a commercially available deuterated analog of Pridinol and is an ideal internal standard for its quantification.[1][9][10]

This application note details a robust and validated HPLC-MS/MS method for the determination of Pridinol in human plasma using this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Pridinol (Reference Standard)

  • This compound (Internal Standard)[9]

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ammonium acetate

  • Human plasma (K2-EDTA)

  • Deionized water

Instrumentation
  • HPLC System: A system capable of delivering a stable and reproducible gradient flow.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Pridinol and this compound by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Pridinol stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the appropriate Pridinol working standard solutions.

Sample Preparation Protocol
  • Aliquoting: To 100 µL of human plasma (blank, standard, or QC sample) in a microcentrifuge tube, add 25 µL of the internal standard working solution (100 ng/mL this compound).

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Transfer: Carefully transfer the supernatant to a clean HPLC vial.

  • Injection: Inject a defined volume (e.g., 10 µL) of the supernatant into the HPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized HPLC and MS/MS parameters for the analysis of Pridinol.

Table 1: HPLC Parameters

ParameterValue
Column C18 Reversed-Phase (50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient Program See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
3.0595
4.0595
4.1955
5.0955

Table 3: Mass Spectrometer Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500 °C
Capillary Voltage 3.5 kV
MRM Transitions See Table 4

Table 4: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Pridinol294.2117.125
This compound299.2122.125

Data Analysis and Quantification

The concentration of Pridinol in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Pridinol in the QC and unknown samples is then interpolated from this calibration curve.

Method Validation Summary

A full validation of this method should be performed according to regulatory guidelines. The following parameters are typically evaluated:

Table 5: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the mean test results to the true concentration.Within ±15% of the nominal value (±20% at the LLOQ)
Precision The closeness of agreement among a series of measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible
Matrix Effect The effect of co-eluting substances on the ionization of the analyte.Consistent and reproducible
Stability The chemical stability of the analyte in the biological matrix under various conditions.Within ±15% of the nominal concentration

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample is_addition Add 25 µL this compound (Internal Standard) plasma->is_addition precipitation Add 300 µL Acetonitrile (Protein Precipitation) is_addition->precipitation vortex Vortex Mix (1 min) precipitation->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc_injection Inject 10 µL into HPLC supernatant->hplc_injection Analysis Start chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography ms_detection MS/MS Detection (MRM Mode) chromatography->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration Data Acquisition ratio_calc Calculate Peak Area Ratio (Pridinol / this compound) peak_integration->ratio_calc calibration_curve Construct Calibration Curve ratio_calc->calibration_curve quantification Quantify Pridinol Concentration calibration_curve->quantification

Caption: Experimental workflow for Pridinol quantification.

logical_relationship pridinol Pridinol (Analyte) sample_prep Sample Preparation (Protein Precipitation) pridinol->sample_prep pridinol_d5 This compound (Internal Standard) pridinol_d5->sample_prep hplc HPLC Separation sample_prep->hplc Co-elution msms MS/MS Detection hplc->msms Ionization quantification Accurate Quantification msms->quantification Peak Area Ratio

Caption: Role of deuterated standard in accurate quantification.

Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Pridinol in human plasma. The incorporation of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for potential variability during sample processing and analysis. This method is well-suited for pharmacokinetic, bioequivalence, and other clinical studies requiring the accurate measurement of Pridinol concentrations.

References

Application Notes and Protocols for a Pharmacokinetic Study of Pridinol using Pridinol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting a pharmacokinetic (PK) study of Pridinol, a centrally acting muscle relaxant, utilizing its deuterated analog, Pridinol-d5, as an internal standard for quantitative analysis. The protocol is intended for researchers, scientists, and professionals involved in drug development and bioanalysis.

Introduction

Pridinol is an anticholinergic drug used for the symptomatic treatment of muscle spasms.[1] It functions by blocking muscarinic acetylcholine receptors in both the central and peripheral nervous systems, leading to muscle relaxation.[2][3][4] Understanding the pharmacokinetic profile of Pridinol is crucial for optimizing dosage regimens and ensuring its safe and effective use. This protocol outlines a robust bioanalytical method using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the accurate quantification of Pridinol in plasma, with this compound serving as the internal standard to ensure high precision and accuracy.

Signaling Pathway of Pridinol

Pridinol exerts its muscle relaxant effects through the cholinergic signaling pathway. As an antagonist of muscarinic acetylcholine receptors, it competitively inhibits the binding of the neurotransmitter acetylcholine (ACh). This blockade prevents the downstream signaling cascade that leads to muscle contraction, thereby inducing muscle relaxation.

Pridinol_Signaling_Pathway cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron / Muscle Cell ACh_storage Acetylcholine (ACh) Storage ACh ACh ACh_storage->ACh Release Muscarinic_Receptor Muscarinic Acetylcholine Receptor ACh->Muscarinic_Receptor Binds to Muscle_Contraction Muscle Contraction Muscarinic_Receptor->Muscle_Contraction Activates Pridinol Pridinol Pridinol->Muscarinic_Receptor Blocks

Figure 1: Simplified diagram of Pridinol's mechanism of action.

Experimental Protocols

Study Design

A single-center, open-label, randomized, crossover study design is recommended to assess the pharmacokinetics of a single oral dose of Pridinol. Healthy adult male and female subjects should be recruited. A washout period of at least 13 days between treatments is advised to ensure complete elimination of the drug.[5]

Materials and Reagents
  • Pridinol: Reference standard

  • This compound: Internal standard

  • Blank human plasma (K2EDTA): For calibration standards and quality controls

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Formic acid: LC-MS grade

  • Water: Deionized, ultra-pure

Sample Collection

Blood samples (approximately 5 mL) should be collected in K2EDTA tubes at predetermined time points. A typical sampling schedule would be pre-dose (0 h) and at 0.25, 0.5, 0.75, 1.0, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, 60, and 72 hours post-dose.[5][6] Plasma should be separated by centrifugation at 2000 x g for 10 minutes at 4°C and stored at -20°C or lower until analysis.[5][6]

Sample Preparation: Protein Precipitation
  • Label polypropylene tubes for standards, quality controls (QCs), and study samples.

  • Add 100 µL of plasma to the respective tubes.

  • Spike with 25 µL of this compound internal standard working solution (concentration to be optimized). For calibration standards, add the appropriate concentration of Pridinol working solution.

  • Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex mix and inject into the LC-MS/MS system.

Sample_Preparation_Workflow Start Start: Plasma Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Add_ACN Add Cold Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex1 Vortex Add_ACN->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Vortex2 Vortex Reconstitute->Vortex2 Inject Inject into LC-MS/MS Vortex2->Inject

Figure 2: Workflow for plasma sample preparation.

LC-MS/MS Method

A validated LC-MS/MS method is essential for the quantification of Pridinol in plasma.[5][6]

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column is suitable for separation.[7][8][9]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is recommended.

    • Flow Rate: A typical flow rate is between 0.4 and 0.8 mL/min.[7][8]

    • Column Temperature: Maintained at a constant temperature, for instance, 40°C.[10]

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) will be used to monitor the transitions for Pridinol and this compound. The specific precursor-to-product ion transitions need to be optimized.

ParameterRecommended Condition
LC Column C18, e.g., 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transitions To be determined empirically

Table 1: Suggested starting parameters for the LC-MS/MS method.

Bioanalytical Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). The validation should include the assessment of:

  • Selectivity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

The lower limit of quantitation (LLOQ) for Pridinol in plasma has been established at 0.0500 ng/mL.[5][6]

Data Presentation and Analysis

Pharmacokinetic parameters will be calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters to be determined include:

  • Cmax: Maximum plasma concentration

  • Tmax: Time to reach Cmax

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration

  • AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity

  • t1/2: Elimination half-life

ParameterReported Value (Geometric Mean)Unit
Cmax 27.44 - 29.27ng/mL
Tmax 0.90 - 1.00h
AUC0-tlast 183.51 - 187.93h*ng/mL
t1/2 18.85 - 19.14h

Table 2: Summary of previously reported pharmacokinetic parameters for a single oral dose of Pridinol (4 mg mesylate salt).[6][11][12]

Conclusion

This document provides a detailed framework for conducting a pharmacokinetic study of Pridinol using a robust and sensitive LC-MS/MS method with this compound as an internal standard. Adherence to these protocols will enable the generation of high-quality data essential for the clinical development and regulatory submission of Pridinol-containing drug products.

References

Sample preparation techniques for Pridinol analysis with an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of sample preparation techniques for the quantitative analysis of Pridinol in biological matrices, with a specific focus on the use of an internal standard. The protocols outlined are primarily based on liquid chromatography-mass spectrometry (LC-MS/MS), a highly sensitive and specific method for this application.

Introduction to Pridinol Analysis

Pridinol is a centrally acting muscle relaxant used to treat muscle spasms.[1] Accurate and reliable quantification of Pridinol in biological samples, such as plasma, is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of an internal standard is essential in quantitative analysis to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results. Diphenidol hydrochloride has been successfully utilized as an internal standard for Pridinol analysis.[2][3]

Experimental Protocols

Protocol 1: Pridinol Analysis in Human Plasma via LC-MS/MS

This protocol details the preparation of human plasma samples for the quantification of Pridinol using an internal standard, followed by analysis with LC-MS/MS.

1. Blood Sample Collection and Plasma Preparation:

  • Collect whole blood samples (approximately 4.9 mL) in K2EDTA tubes.[2][3]

  • To obtain plasma, centrifuge the collected blood samples at 2000 x g for 10 minutes at a temperature of 4°C.[2][3]

  • Following centrifugation, carefully aspirate the supernatant (plasma) and transfer it to appropriately labeled cryovials.

  • Store the plasma samples frozen at a temperature of -20°C or lower until analysis.[2][3]

2. Sample Preparation for LC-MS/MS Analysis:

  • Thawing: Before analysis, allow the frozen plasma samples to thaw completely at room temperature.

  • Internal Standard Spiking: To each plasma sample, add a known concentration of the internal standard, Diphenidol hydrochloride.[2][3] The specific concentration should be optimized based on the expected range of Pridinol concentrations and the sensitivity of the mass spectrometer.

  • Protein Precipitation: To precipitate plasma proteins, add a suitable organic solvent (e.g., acetonitrile, methanol) to the plasma sample containing the internal standard. A common ratio is 3:1 (solvent:plasma). Vortex the mixture vigorously for a few minutes.

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant, which contains Pridinol and the internal standard, to a clean tube or a well of a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • The analysis is performed using a validated liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) method.[2][3] The specific chromatographic conditions (e.g., column, mobile phase, flow rate) and mass spectrometric parameters (e.g., ion transitions for Pridinol and the internal standard) should be optimized for the specific instrumentation used.

Quantitative Data Summary

The following table summarizes the quantitative performance of a validated LC-MS/MS method for the analysis of Pridinol in plasma using Diphenidol hydrochloride as an internal standard.

ParameterValueReference
Lower Limit of Quantification (LLOQ)0.0500 ng/mL[2][3]
Upper Limit of Quantification (ULOQ)50 ng/mL[2][3]
Precision (Coefficient of Variation, CV)≤ 4.5%[2][3]
Accuracy (Relative Deviation, RD)≤ ± 6.6%[2][3]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the sample preparation and analysis workflow for Pridinol.

Pridinol_Analysis_Workflow cluster_sample_collection Sample Collection & Processing cluster_sample_preparation Sample Preparation cluster_analysis Analysis Blood_Collection Blood Collection (K2EDTA tubes) Centrifugation Centrifugation (2000 x g, 10 min, 4°C) Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Freezing Storage at ≤ -20°C Plasma_Separation->Freezing Thawing Thawing Freezing->Thawing IS_Spiking Internal Standard Spiking (Diphenidol HCl) Thawing->IS_Spiking Protein_Precipitation Protein Precipitation (Organic Solvent) IS_Spiking->Protein_Precipitation Centrifugation2 Centrifugation Protein_Precipitation->Centrifugation2 Supernatant_Transfer Supernatant Transfer Centrifugation2->Supernatant_Transfer Evaporation Evaporation (Nitrogen) Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: Workflow for Pridinol analysis in plasma.

References

Application Notes: The Use of Pridinol-d5 in Bioequivalence Studies of Pridinol Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Pridinol-d5 as an internal standard in bioequivalence studies of Pridinol formulations. The following information is based on established methodologies for bioanalytical assays and pharmacokinetic studies, ensuring accuracy and reliability for regulatory submissions.

Introduction

Pridinol is a centrally acting muscle relaxant used for the symptomatic treatment of muscle spasms. Establishing the bioequivalence of generic formulations to a reference product is a critical step in the drug approval process. This requires a robust and validated bioanalytical method for the accurate quantification of Pridinol in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis.[1][2][3][4] this compound, a deuterium-labeled analog of Pridinol, offers superior accuracy and precision by compensating for variability in sample preparation and matrix effects during analysis.[1][3][4][5]

Rationale for Using this compound

The ideal internal standard for LC-MS/MS analysis co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery.[4] this compound meets these criteria perfectly as it is chemically identical to Pridinol, with the only difference being the substitution of five hydrogen atoms with deuterium.[5] This minimal structural modification ensures that this compound behaves nearly identically to Pridinol throughout the analytical process, leading to more reliable and reproducible results compared to using a structurally analogous but different compound as an internal standard.[3][4]

Bioequivalence Study Design

A typical bioequivalence study for Pridinol formulations is designed as a single-center, open-label, randomized, two-period, two-sequence, crossover study in healthy adult subjects under fasting conditions.[6][7][8][9][10]

Key Study Parameters:

  • Subjects: Healthy male and female volunteers.[6][7][8][9][10]

  • Treatments: Single oral dose of the test and reference Pridinol formulations.[6][7][8][9][10]

  • Washout Period: A sufficient washout period (e.g., 13 days) between the two treatment periods is necessary to ensure complete elimination of the drug from the body.[6]

  • Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., up to 72 hours post-dose) to characterize the pharmacokinetic profile.[6][7][8][9][10][11]

Experimental Protocols

Bioanalytical Method: Quantification of Pridinol in Human Plasma using LC-MS/MS

This protocol describes a validated method for the determination of Pridinol in human plasma using this compound as the internal standard.

1.1. Materials and Reagents:

  • Pridinol reference standard

  • This compound (internal standard)

  • Human plasma (K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

1.2. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.

  • Add 50 µL of this compound working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

1.3. LC-MS/MS Conditions:

  • LC System: A validated HPLC system capable of gradient elution.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI

  • MRM Transitions:

    • Pridinol: Precursor ion > Product ion (to be determined during method development)

    • This compound: Precursor ion > Product ion (to be determined during method development)

1.4. Method Validation:

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6][11]

Pharmacokinetic Analysis

The plasma concentration-time data for Pridinol are used to determine the following key pharmacokinetic parameters for both the test and reference formulations:

  • Cmax: Maximum observed plasma concentration.[6][7][8][9][10]

  • Tmax: Time to reach Cmax.[6][7][8][9][10]

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.[6][7][8][9][10]

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.[6][7][8][9][10]

  • T1/2: Elimination half-life.[7][9][10]

Statistical analysis (e.g., ANOVA) is performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ to determine the 90% confidence intervals for the ratio of the geometric means (test/reference).[6] For bioequivalence to be concluded, these confidence intervals must fall within the acceptance range of 80.00% to 125.00%.[11]

Data Presentation

The pharmacokinetic data from a bioequivalence study of two Pridinol formulations are summarized in the table below. This table is a representative example based on published data.[6][7][8][9][10]

Pharmacokinetic ParameterTest Formulation (Geometric Mean)Reference Formulation (Geometric Mean)Ratio of Geometric Means (Test/Reference) [%]90% Confidence Interval [%]
Cmax (ng/mL) 29.2727.44106.7999.00 – 115.20
AUC0-t (hng/mL) 187.93183.51102.5496.19 – 109.32
AUC0-∞ (hng/mL) Not ReportedNot Reported102.6096.20 – 109.43
Tmax (h) (Median) 1.000.90--
T1/2 (h) (Mean) 19.1418.85--

Visualizations

The following diagrams illustrate the key workflows and logical relationships in a Pridinol bioequivalence study.

Bioequivalence_Study_Workflow cluster_study_design Study Design cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization Subject_Recruitment->Randomization Period1 Period 1: Administer Test or Reference Formulation Randomization->Period1 Washout Washout Period Period1->Washout Blood_Sampling Serial Blood Sampling Period1->Blood_Sampling Period2 Period 2: Administer Crossover Formulation Washout->Period2 Period2->Blood_Sampling Sample_Preparation Plasma Sample Preparation (Protein Precipitation) Blood_Sampling->Sample_Preparation LC_MS_MS LC-MS/MS Analysis (Pridinol + this compound) Sample_Preparation->LC_MS_MS Data_Acquisition Data Acquisition LC_MS_MS->Data_Acquisition PK_Analysis Pharmacokinetic Parameter Calculation Data_Acquisition->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: Workflow of a Pridinol bioequivalence study.

Analytical_Method_Workflow Plasma_Sample Plasma Sample (200 µL) Add_IS Add this compound Internal Standard (50 µL) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile, 600 µL) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase (200 µL) Evaporation->Reconstitution LC_MS_MS_Injection Injection into LC-MS/MS Reconstitution->LC_MS_MS_Injection

Caption: Plasma sample preparation workflow for Pridinol analysis.

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantification of Pridinol in human plasma for bioequivalence studies. This methodology ensures the accuracy and precision required to meet regulatory standards and to confidently establish the therapeutic equivalence of generic Pridinol formulations.

References

Application Notes and Protocols for the Analytical Quantification of Pridinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Pridinol in various sample types. The protocols described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Adherence to these protocols, in conjunction with proper laboratory practices and instrument calibration, is essential for obtaining accurate and reproducible results.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely used technique for the quantification of Pridinol in raw materials and pharmaceutical formulations. The following protocols outline two distinct HPLC methods that have been successfully validated.

Method 1: Isocratic HPLC-UV for Pridinol Mesylate in Raw Material

This method is a simple, isocratic reverse-phase HPLC method suitable for the quality control of Pridinol Mesylate raw material.[1][2]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, pump, injector, and a data acquisition system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A filtered and degassed mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 5.0) in a 1:2 (v/v) ratio.[1][2]

    • Flow Rate: 0.8 mL/min.[1][2]

    • Detection Wavelength: 258 nm.[1][2]

    • Injection Volume: 20 µL.

    • Temperature: Ambient.

  • Standard Solution Preparation: Accurately weigh and dissolve Pridinol Mesylate reference standard in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to create a series of calibration standards.

  • Sample Preparation: Accurately weigh and dissolve the Pridinol Mesylate raw material sample in the mobile phase to a known concentration.

  • Analysis: Inject the standard solutions and sample solutions into the HPLC system and record the chromatograms. The retention time for Pridinol Mesylate is approximately 4.8 minutes under these conditions.[2]

Quantitative Data Summary:

ParameterValue
Linearity Range0.44 to 24.70 µg injected
Correlation Coefficient (r)0.9995
Regression Equationy = 251840x + 70531
Method 2: Isocratic HPLC-UV for Pridinol in Combined Tablet Formulations

This method is suitable for the simultaneous determination of Pridinol and other active pharmaceutical ingredients, such as Diclofenac, in tablet formulations.[3]

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C8 reverse-phase column.[3]

    • Mobile Phase: A mixture of 50 mM phosphate buffer (pH 2.5) and methanol in a 40:60 (v/v) ratio.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection Wavelength: 225 nm.[3]

    • Column Temperature: 40°C.[3]

  • Standard Solution Preparation: Prepare standard solutions of Pridinol and any other analytes in the mobile phase.

  • Sample Preparation: Crush a representative number of tablets, and dissolve the powder in the mobile phase to achieve a suitable concentration of Pridinol. Filter the solution prior to injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

Quantitative Data Summary:

ParameterValue
Linearity Range2.0–60.0 µg/mL
Correlation Coefficient (R²)0.999
Accuracy (Recovery)100.58%

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Weigh Pridinol Reference Standard Dissolve_Standard Dissolve in Mobile Phase & Dilute Standard->Dissolve_Standard HPLC HPLC System Dissolve_Standard->HPLC Inject Standards Sample Weigh/Crush Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Filter Filter Sample Solution Dissolve_Sample->Filter Filter->HPLC Inject Samples Chromatogram Record Chromatogram HPLC->Chromatogram Column C8 or C18 Column Detector UV Detector (225 or 258 nm) Column->Detector Mobile_Phase Mobile Phase Delivery Mobile_Phase->Column Detector->HPLC Peak_Area Measure Peak Area Chromatogram->Peak_Area Calibration_Curve Generate Calibration Curve Peak_Area->Calibration_Curve From Standards Quantification Quantify Pridinol Concentration Peak_Area->Quantification From Samples Calibration_Curve->Quantification LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Vortex & Centrifuge Protein_Precipitation->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation Inject Sample MS_Ionization ESI+ Ionization LC_Separation->MS_Ionization MS_Detection MRM Detection MS_Ionization->MS_Detection Peak_Area_Ratio Calculate Peak Area Ratio (Analyte/IS) MS_Detection->Peak_Area_Ratio Calibration_Curve Generate Calibration Curve Peak_Area_Ratio->Calibration_Curve From Standards Quantification Quantify Pridinol Concentration Peak_Area_Ratio->Quantification From Samples Calibration_Curve->Quantification UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Analysis Standard Prepare Pridinol Standard Solutions Spectrophotometer UV-Vis Spectrophotometer Standard->Spectrophotometer Sample Prepare Sample Solution Sample->Spectrophotometer Scan_Spectra Scan Absorbance Spectra Spectrophotometer->Scan_Spectra Measure_Absorbance Measure Absorbance at Specific λ Scan_Spectra->Measure_Absorbance Calibration_Curve Generate Calibration Curve Measure_Absorbance->Calibration_Curve From Standards Calculation Calculate Concentration Measure_Absorbance->Calculation From Samples Calibration_Curve->Calculation Pridinol_Signaling cluster_neuron Cholinergic Neuron cluster_muscle Smooth Muscle Cell ACh Acetylcholine (ACh) Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds to G_Protein Gq/11 Protein Muscarinic_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Ca2+ Release from SR IP3_DAG->Ca_Release Contraction Muscle Contraction Ca_Release->Contraction Pridinol Pridinol Pridinol->Muscarinic_Receptor Blocks

References

Pridinol-d5: Application Notes and Protocols for Metabolic Stability and Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the metabolic stability and drug-drug interaction (DDI) potential of Pridinol-d5, a deuterated analog of the centrally acting muscle relaxant, Pridinol. The inclusion of deuterium can significantly alter the pharmacokinetic profile of a drug, primarily by slowing its metabolism, a phenomenon known as the kinetic isotope effect. Understanding these alterations is crucial for the development of safer and more effective therapeutics.

Pridinol is primarily metabolized by Cytochrome P450 (CYP) enzymes, specifically CYP2C19 and CYP2B6, to its main metabolite, 4-hydroxypridinol.[1][2] The parent drug and its metabolites are also subject to phase II metabolism, including glucuronidation and sulfation, before renal elimination.[1][2] This document outlines detailed protocols for in vitro assays to assess the metabolic fate of this compound and its potential to inhibit key drug-metabolizing enzymes.

Section 1: Metabolic Stability of this compound

Metabolic stability is a critical parameter in drug discovery, influencing a drug's half-life, oral bioavailability, and potential for toxicity. In vitro assays using human liver microsomes (HLM) or hepatocytes are standard methods for assessing the intrinsic clearance of a compound.

Data Presentation: In Vitro Metabolic Stability of this compound

The following table summarizes hypothetical, yet representative, data for the metabolic stability of Pridinol and this compound in human liver microsomes. This data illustrates the expected impact of deuteration on metabolic stability.

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Pridinol2527.7
This compound 45 15.4
Verapamil (Positive Control)1546.2

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol describes the determination of the in vitro half-life and intrinsic clearance of this compound using pooled human liver microsomes.

Materials:

  • This compound

  • Pridinol (for comparison)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) containing an internal standard (IS) (e.g., Diphenidol)

  • Control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of this compound and control compounds in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

    • Add the test compound (final concentration 1 µM) to the microsome mixture and pre-incubate for 5 minutes at 37°C.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination:

    • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (this compound) at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).

Visualization: Metabolic Stability Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock Prepare Stock Solutions (this compound, Controls) pre_incubate Add Compound Pre-incubate (37°C) stock->pre_incubate microsomes Pre-warm HLM and Buffer (37°C) microsomes->pre_incubate initiate Initiate with NADPH pre_incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate->sampling terminate Terminate with ACN + IS sampling->terminate process Centrifuge and Collect Supernatant terminate->process lcms LC-MS/MS Analysis process->lcms data_analysis Calculate t½ and CLint lcms->data_analysis G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_ddi Potential Drug-Drug Interactions pridinol Pridinol / this compound metabolite 4-hydroxypridinol pridinol->metabolite CYP2C19 CYP2B6 cyp2c19_substrates CYP2C19 Substrates (e.g., Omeprazole, Clopidogrel) pridinol->cyp2c19_substrates Inhibition? cyp2b6_substrates CYP2B6 Substrates (e.g., Bupropion, Efavirenz) pridinol->cyp2b6_substrates Inhibition? conjugates Glucuronide & Sulfate Conjugates metabolite->conjugates UGTs, SULTs elimination elimination conjugates->elimination Renal Elimination

References

Troubleshooting & Optimization

Overcoming matrix effects in Pridinol quantification with Pridinol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pridinol-d5 as an internal standard to overcome matrix effects in the quantification of Pridinol by LC-MS/MS.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Pridinol results show poor reproducibility and accuracy, even with the this compound internal standard. What are the potential causes?

A1: While this compound is designed to compensate for variations in sample preparation and matrix effects, several factors can still lead to poor reproducibility and accuracy. Here’s a troubleshooting guide:

  • Chromatographic Separation of Analyte and Internal Standard: A common issue is the partial or complete chromatographic separation of Pridinol and this compound, often referred to as the "isotope effect."[1][2] Deuterium-labeled compounds can sometimes elute slightly earlier than their non-labeled counterparts from a reversed-phase column.[2][3] If they do not co-elute perfectly, they may be subjected to different degrees of matrix effects at their respective retention times, leading to inaccurate quantification.[1][4]

    • Troubleshooting:

      • Overlay the chromatograms of Pridinol and this compound. Check for any shifts in retention time.

      • If a shift is observed, consider modifying your chromatographic method. You might try a column with a different stationary phase or adjust the mobile phase composition to achieve co-elution.[1]

  • Isotopic Crosstalk: This occurs when the mass spectrometer detects a signal from the analyte in the internal standard's mass channel, or vice-versa.[5][6] This can happen due to the natural isotopic abundance of elements (like ¹³C) in the Pridinol molecule, or impurities in the this compound standard.

    • Troubleshooting:

      • Inject a high concentration solution of Pridinol and monitor the MRM transition for this compound.

      • Inject a solution of this compound and monitor the MRM transition for Pridinol.

      • If significant crosstalk is observed, you may need to select different MRM transitions with higher specificity or use a higher purity internal standard.

  • Variable Matrix Effects Across Different Lots: Biological matrices (e.g., plasma, urine) can have significant lot-to-lot variability.[7] If the matrix effect is severe and highly variable, even a co-eluting internal standard may not be able to fully compensate for it.

    • Troubleshooting:

      • Perform a matrix effect assessment using at least six different lots of the biological matrix as recommended by FDA guidelines.[7][8]

      • If significant variability is observed, further optimization of the sample preparation method to remove interfering matrix components is recommended.

Q2: How do I experimentally assess the matrix effect for Pridinol in my samples?

A2: The most common method for quantitatively assessing matrix effects is the post-extraction addition method.[9][10][11] This involves comparing the response of the analyte in a clean solution to its response in a sample extract from which the analyte has been removed.

  • Experimental Protocol: See "Experimental Protocol 1: Assessment of Matrix Effect" below for a detailed methodology.

  • Data Interpretation: The matrix effect is calculated as a percentage. A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[9] According to FDA guidelines, the precision of the internal standard-normalized matrix factor across different lots should be ≤15%.[8]

Q3: My recovery of Pridinol is low and inconsistent. How can this compound help, and how do I measure recovery?

A3: this compound, when added to the sample before extraction, can compensate for low and variable recovery because it is expected to behave identically to Pridinol during the extraction process.[12] To measure the efficiency of your extraction method, you can perform a pre-extraction spike experiment.[13][14]

  • Experimental Protocol: See "Experimental Protocol 2: Assessment of Extraction Recovery" below for a detailed methodology.

  • Data Interpretation: Recovery is calculated by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. This provides a measure of how much analyte is lost during the sample preparation steps.

Q4: Can the position of the deuterium labels on this compound affect the analysis?

A4: Yes, the number and position of deuterium atoms can influence the physicochemical properties of the molecule.[15][16][17] This can lead to the chromatographic isotope effects discussed in Q1. While this compound is a suitable internal standard, it's crucial to verify its chromatographic behavior in your specific method to ensure it co-elutes with Pridinol.

Experimental Protocols

Experimental Protocol 1: Assessment of Matrix Effect

This protocol describes the post-extraction addition method to quantify the matrix effect on Pridinol analysis.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Pridinol and this compound spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Extraction Spike): Blank biological matrix (e.g., plasma) from at least six different sources is processed through the entire sample preparation procedure. The resulting extract is then spiked with Pridinol and this compound to the same final concentration as Set A.

    • Set C (Matrix Blank): Blank biological matrix processed without the addition of analyte or internal standard to check for interferences.

  • Analyze the samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) for Pridinol and this compound for each matrix source: MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

  • Calculate the Internal Standard (IS) Normalized MF: IS Normalized MF = (MF of Pridinol) / (MF of this compound)

  • Evaluate the results: The coefficient of variation (CV%) of the IS Normalized MF across the different matrix sources should be ≤15%.

Experimental Protocol 2: Assessment of Extraction Recovery

This protocol determines the efficiency of the sample preparation method.

  • Prepare two sets of samples:

    • Set 1 (Pre-Extraction Spike): Blank biological matrix is spiked with Pridinol and this compound before the sample preparation procedure.

    • Set 2 (Post-Extraction Spike): Blank biological matrix is processed, and the resulting extract is spiked with Pridinol and this compound after the sample preparation procedure (this is the same as Set B from the matrix effect experiment).

  • Analyze the samples by LC-MS/MS.

  • Calculate the Recovery (%) for Pridinol: Recovery % = (Mean Peak Area in Set 1 / Mean Peak Area in Set 2) * 100

Quantitative Data Summary

The following tables present hypothetical data to illustrate the assessment of matrix effects and the effectiveness of using this compound.

Table 1: Matrix Effect Assessment for Pridinol Quantification

Matrix LotPridinol Peak Area (Set B)This compound Peak Area (Set B)Pridinol MFThis compound MFIS Normalized MF
168,50071,2000.860.890.97
262,30065,0000.780.810.96
375,10077,9000.940.970.97
459,80063,1000.750.790.95
571,50074,0000.890.930.96
665,40068,8000.820.860.95
Mean 0.84 0.88 0.96
%CV 8.9% 7.8% 0.9%

Based on a mean peak area in neat solution (Set A) of 80,000 for Pridinol and 80,000 for this compound.

Table 2: Impact of Internal Standard on Quantification Precision

Matrix LotPridinol Concentration without IS (ng/mL)Pridinol Concentration with IS (ng/mL)
18.69.7
27.89.6
39.49.7
47.59.5
58.99.6
68.29.5
Mean 8.4 9.6
%CV 8.9% 0.9%

Nominal concentration: 10 ng/mL. This table illustrates that the use of this compound significantly improves the precision of the measurement across different matrix lots.

Table 3: Extraction Recovery of Pridinol

Sample SetMean Pridinol Peak AreaRecovery (%)
Pre-Extraction Spike72,50085.3%
Post-Extraction Spike85,000-

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add this compound (IS) sample->add_is extraction Protein Precipitation or SPE add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate mat_eff Matrix Effects (Ion Suppression/Enhancement) ms->mat_eff calculate Calculate Concentration (Analyte/IS Ratio) integrate->calculate matrix_effect_compensation cluster_no_is Without Internal Standard cluster_with_is With this compound Internal Standard cluster_ratio Ratio Calculation pridinol_signal Pridinol Signal matrix_effect_node1 Matrix Effect (e.g., 20% Suppression) pridinol_signal->matrix_effect_node1 ratio Ratio (Pridinol/Pridinol-d5) Compensates for Suppression pridinol_signal->ratio final_signal1 Observed Signal (Inaccurate) matrix_effect_node1->final_signal1 pridinol_d5_signal This compound Signal matrix_effect_node2 Matrix Effect (20% Suppression) pridinol_d5_signal->matrix_effect_node2 final_signal2 Observed Signal matrix_effect_node2->final_signal2 final_signal2->ratio exp Both analyte and IS signals are suppressed equally. The ratio remains constant, leading to accurate quantification. ratio->exp troubleshooting_tree start Poor Accuracy/Precision for Pridinol Quantification q1 Check for Chromatographic Co-elution of Pridinol and this compound start->q1 a1_yes Co-elution is good q1->a1_yes Yes a1_no Separation observed q1->a1_no No q2 Assess Isotopic Crosstalk a1_yes->q2 sol1 Optimize LC method: - Change gradient - Try different column a1_no->sol1 a2_yes Crosstalk is negligible q2->a2_yes Yes a2_no Significant crosstalk q2->a2_no No q3 Evaluate Matrix Effect Variability Across Lots a2_yes->q3 sol2 Select different MRM transitions or use higher purity IS a2_no->sol2 a3_yes Variability is low (%CV <= 15%) q3->a3_yes Yes a3_no High variability q3->a3_no No end Method is robust q3->end Yes sol3 Improve sample preparation: - Use SPE instead of PPT - Optimize extraction pH a3_no->sol3

References

Technical Support Center: Pridinol LC-MS/MS Assay Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Pridinol LC-MS/MS assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the sensitivity and robustness of your Pridinol bioanalytical method.

Troubleshooting Guide: Enhancing Pridinol LC-MS/MS Assay Sensitivity

Low sensitivity in an LC-MS/MS assay can manifest as poor signal-to-noise ratios, high limits of detection (LOD), or inconsistent quantification. The following table outlines common issues, their potential causes, and actionable solutions to enhance the sensitivity of your Pridinol assay.

Problem Potential Cause(s) Recommended Solution(s)
Low Pridinol Signal Intensity Suboptimal Ionization: Inefficient protonation of Pridinol in the ion source. Pridinol is a tertiary amine and should ionize well in positive ESI mode, but conditions may not be ideal.- Optimize Mobile Phase: Add a volatile acidic modifier like 0.1% formic acid to both aqueous and organic mobile phases to promote protonation ([M+H]+). - Tune Ion Source Parameters: Systematically optimize spray voltage, gas flows (nebulizing and drying gas), and source temperature to maximize the Pridinol ion signal.[1][2]
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) are suppressing the ionization of Pridinol.[3]- Improve Sample Preparation: Implement a more rigorous sample cleanup method. Transition from simple protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering substances like phospholipids.[4] - Modify Chromatography: Adjust the gradient to better separate Pridinol from the matrix interference. Experiment with different analytical columns (e.g., different bonded phases or particle sizes).[1]
Poor Fragmentation: The collision energy used for the precursor-to-product ion transition is not optimal.- Optimize MS/MS Parameters: Perform a compound optimization by infusing a standard solution of Pridinol and varying the collision energy to find the value that produces the most stable and intense product ion.
High Background Noise Contaminated Solvents or System: Impurities in the mobile phase, tubing, or ion source can lead to a high chemical background.[5]- Use High-Purity Reagents: Always use LC-MS grade solvents (water, acetonitrile, methanol) and additives (formic acid, ammonium formate).[6] - System Cleaning: Flush the LC system thoroughly. Clean the ion source, including the capillary and lenses, according to the manufacturer's recommendations.[6]
Carryover: Pridinol from a high concentration sample adsorbs to surfaces in the autosampler or column and elutes in subsequent blank injections.- Optimize Wash Solvents: Use a strong organic solvent in the autosampler wash solution. A wash solution containing a high percentage of organic solvent, sometimes with a small amount of acid or base, can be effective. - Inject Blanks: Run blank injections after high concentration samples to assess and mitigate carryover.
Inconsistent Peak Area/Retention Time LC System Instability: Fluctuations in pump pressure, column temperature, or mobile phase composition.[2]- Equilibrate the System: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[2] - Check for Leaks: Inspect all fittings for any signs of leaks, which can cause pressure fluctuations.[2] - Degas Mobile Phases: Use an online degasser or sonicate mobile phases to remove dissolved gases.
Sample Degradation: Pridinol may be unstable in the sample matrix or in the autosampler.- Assess Stability: Perform stability tests (e.g., freeze-thaw, bench-top, autosampler stability) to understand Pridinol's stability under different conditions.[7][8] - Maintain Low Temperature: Keep samples in a cooled autosampler (e.g., 4°C) during the analytical run.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for Pridinol in a positive ion mode ESI-MS/MS analysis?

A1: Based on its chemical structure (C20H25NO) and molecular weight of 295.4 g/mol , the expected precursor ion for Pridinol in positive electrospray ionization (ESI) mode would be the protonated molecule [M+H]+ at m/z 296.2.[9][10] The product ions would be generated by fragmentation of this precursor. Common fragmentation pathways for similar compounds suggest that prominent product ions could result from the loss of water (H2O) or cleavage of the piperidine ring. A suitable product ion would need to be determined through experimental infusion and fragmentation of a Pridinol standard.

Q2: Which sample preparation technique is best for analyzing Pridinol in plasma?

A2: The choice of sample preparation technique depends on the required sensitivity.

  • Protein Precipitation (PPT): This is a fast and simple method, but it may not provide sufficient cleanup, leading to significant matrix effects and lower sensitivity.[4] It is suitable for higher concentration samples.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample than PPT. Given Pridinol's chemical nature, an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate at a basic pH could be effective for extraction.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences and concentrating the analyte, thereby achieving the highest sensitivity.[4] A mixed-mode cation exchange SPE sorbent could be ideal for Pridinol, as it would allow for retention based on both its hydrophobic structure and its positively charged amine group.

Q3: What type of LC column is recommended for Pridinol analysis?

A3: A reverse-phase C18 column is a common and suitable choice for the analysis of small molecules like Pridinol.[11][12] To achieve better peak shape and efficiency, especially at low concentrations, consider using a column with smaller particles (e.g., sub-2 µm for UPLC systems) which can significantly increase chromatographic resolution and sensitivity.[13][14]

Q4: How can I reduce ion suppression for my Pridinol assay?

A4: Ion suppression is a major cause of low sensitivity. To reduce it:

  • Improve Chromatographic Separation: Ensure Pridinol is chromatographically separated from the bulk of the matrix components, particularly phospholipids which often elute in the middle of a typical reverse-phase gradient.

  • Enhance Sample Cleanup: As mentioned in A2, using a more advanced sample preparation technique like SPE is highly effective at removing suppression-causing interferences.[4]

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.

  • Use a Smaller Injection Volume: This can also reduce the amount of matrix introduced into the MS source.

Q5: My baseline is very noisy. What are the first things I should check?

A5: A noisy baseline can obscure low-level peaks. The first steps in troubleshooting should be:

  • Check Mobile Phase Quality: Ensure you are using fresh, LC-MS grade solvents and additives. Contaminants in the mobile phase are a common source of noise.[6]

  • Inspect the Ion Source: A dirty ion source can lead to an unstable signal. Check for any visible contamination on the spray needle or capillary.

  • Review System Suitability: Check the pressure trace for any unusual fluctuations which might indicate pump or leak issues.[15]

  • Isolate the Source of Noise: Disconnect the LC from the MS and infuse a clean solvent directly into the mass spectrometer. If the noise disappears, the source of the contamination is in the LC system (solvents, tubing, column). If the noise persists, the issue is within the mass spectrometer itself.

Experimental Protocols

Proposed Pridinol LC-MS/MS Method Parameters

This table provides a starting point for developing a sensitive LC-MS/MS method for Pridinol quantification in human plasma. Optimization will be required for your specific instrumentation and matrix.

Parameter Condition
LC System UPLC/HPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 296.2
Product Ion (Q3) To be determined experimentally (e.g., m/z 98.1)
Collision Energy (CE) To be optimized
Spray Voltage ~3.5 kV (to be optimized)
Source Temperature ~500°C (to be optimized)

Visual Workflow and Logic Diagrams

Below are diagrams illustrating key workflows for troubleshooting and method development.

G cluster_0 LC-MS/MS Sensitivity Troubleshooting Workflow A Low Signal/Sensitivity Observed B Check MS Tuning & Calibration A->B C Is MS Performance OK? B->C D Optimize Ion Source Parameters (Gas, Temp, Voltage) C->D No E Check LC System (Pressure, Leaks, Carryover) C->E Yes K Problem Resolved D->K F Is LC Performance Stable? E->F G Optimize Mobile Phase (e.g., add 0.1% Formic Acid) F->G No H Review Sample Preparation F->H Yes G->K I Is Cleanup Sufficient? H->I J Implement SPE or LLE I->J No I->K Yes J->K

Caption: A troubleshooting decision tree for low LC-MS/MS sensitivity.

G cluster_1 Sample Preparation Method Selection Logic Start Define Assay Goal: Required LLOQ High_LLOQ High LLOQ (>10 ng/mL) Start->High_LLOQ PPT Protein Precipitation (PPT) Result Optimized Method PPT->Result LLE Liquid-Liquid Extraction (LLE) LLE->Result SPE Solid-Phase Extraction (SPE) SPE->Result High_LLOQ->PPT Yes Mid_LLOQ Mid LLOQ (1-10 ng/mL) High_LLOQ->Mid_LLOQ No Mid_LLOQ->LLE Yes Low_LLOQ Low LLOQ (<1 ng/mL) Mid_LLOQ->Low_LLOQ No Low_LLOQ->SPE Yes

Caption: Logic for selecting a sample preparation method based on sensitivity needs.

References

Optimizing collision energy for Pridinol-d5 fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the MS/MS analysis of Pridinol-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the collision energy for the fragmentation of this compound in their mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Where should I start when optimizing the collision energy for this compound?

A1: A good starting point is to use the collision energies reported for the non-deuterated analog, Pridinol, as an initial reference. Predicted LC-MS/MS spectra for Pridinol suggest fragmentation at collision energies of 10V, 20V, and 40V.[1] It is recommended to perform a collision energy ramping experiment around these values to find the optimal energy for your specific instrument and experimental conditions.

Q2: What is the expected precursor ion for this compound in positive electrospray ionization (ESI+)?

A2: Pridinol has a monoisotopic mass of 297.2038 g/mol . For this compound, you would expect the [M+H]+ precursor ion to be at an m/z of approximately 303.2352. Always confirm the precursor ion m/z in a full scan (MS1) experiment before proceeding to MS/MS optimization.

Q3: How does deuteration affect the fragmentation of this compound compared to Pridinol?

A3: Deuteration can alter fragmentation pathways and the relative intensities of fragment ions. The heavier isotope can influence bond cleavage energies, potentially leading to different fragmentation patterns or requiring slightly different optimal collision energies.[2] It is crucial to optimize the collision energy specifically for this compound and not rely solely on the parameters optimized for the non-deuterated form.

Q4: What are the common product ions of Pridinol that I can look for with this compound?

A4: Based on the chemical structure of Pridinol, a piperidine substituted with a 3-hydroxy-3,3-diphenylpropyl group, common fragmentation would involve losses of the piperidine ring, the hydroxyl group, or cleavages of the propyl chain.[1] When analyzing this compound, you will need to account for the location of the deuterium labels to predict the m/z of the corresponding fragment ions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the optimization of collision energy for this compound fragmentation.

Q5: I am observing a very low intensity or no signal for my product ions. What should I do?

A5: This could be due to several factors:

  • Suboptimal Collision Energy: The selected collision energy may be too low to induce fragmentation or too high, causing extensive fragmentation into very small, undetected ions. Perform a collision energy ramping experiment to find the optimal setting.

  • Incorrect Precursor Ion Selection: Verify that you have selected the correct m/z for the [M+H]+ of this compound in your MS/MS method.

  • Poor Ionization: Optimize your ion source parameters (e.g., spray voltage, gas flows, and temperature) to ensure efficient ionization of this compound.

  • Sample Preparation: There might be an error in the sample preparation leading to a lower than expected concentration.[2]

Q6: I am seeing multiple product ions. How do I choose the best one for quantification?

A6: For quantitative analysis, the ideal product ion should be:

  • Specific: Unique to this compound and not arising from background or co-eluting interferences.

  • Intense: A higher intensity will lead to better signal-to-noise and improved sensitivity.

  • Stable: The ion's intensity should be reproducible across multiple injections.

Evaluate the different product ions generated at the optimal collision energy and select the one that best meets these criteria.

Q7: My optimized collision energy for this compound is significantly different from that of Pridinol. Is this normal?

A7: Yes, this is possible. Isotope effects can influence the fragmentation process.[2] The C-D bond is stronger than the C-H bond, which can alter the fragmentation pathways and the energy required to induce fragmentation. Therefore, it is not unusual to have different optimal collision energies for a deuterated standard and its non-deuterated counterpart.

Experimental Protocols

Optimizing Collision Energy for this compound

This protocol outlines a systematic approach to determine the optimal collision energy for the MS/MS fragmentation of this compound.

1. Instrument Setup and Sample Preparation:

  • Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in an appropriate solvent like acetonitrile or methanol.
  • Set up your LC-MS/MS system with a suitable column and mobile phase for the analysis of Pridinol.
  • Infuse the this compound solution directly into the mass spectrometer or perform an injection through your LC system.

2. Precursor Ion Confirmation (MS1 Scan):

  • Acquire a full scan mass spectrum in positive ion mode to confirm the m/z of the [M+H]+ ion for this compound (expected around m/z 303.24).

3. Collision Energy Ramping Experiment:

  • Set up a product ion scan experiment, selecting the confirmed precursor ion of this compound.
  • Program the instrument to ramp the collision energy over a range of values. A good starting range would be from 5 eV to 50 eV.
  • Acquire data across this range to observe the fragmentation pattern and the intensity of the product ions as a function of collision energy.

4. Data Analysis and Optimization:

  • Examine the resulting data to identify the collision energy that produces the most intense and stable product ion(s) suitable for quantification.
  • Create a collision energy breakdown curve by plotting the intensity of the precursor and product ions against the collision energy. This will help visualize the optimal energy for the desired fragmentation.

Data Presentation

The following table summarizes the predicted fragmentation data for Pridinol, which can be used as a starting point for optimizing this compound. Note that the product ion m/z values will need to be adjusted based on the location of the deuterium labels in your this compound standard.

Precursor Ion (Pridinol) [M+H]+Collision Energy (V)Predicted Product Ions (m/z)
298.211098.0964, 112.1121, 165.0699, 183.0804, 280.1903
298.212098.0964, 112.1121, 165.0699, 183.0804
298.214077.0386, 91.0542, 105.0699, 115.0542, 165.0699

Data based on predicted LC-MS/MS spectra for Pridinol.[1]

Visualizations

Troubleshooting_Workflow Start Start: Low/No Product Ion Signal Check_CE Is Collision Energy Optimized? Start->Check_CE Ramp_CE Perform Collision Energy Ramping Experiment Check_CE->Ramp_CE No Check_Precursor Is Precursor Ion Correct? Check_CE->Check_Precursor Yes Ramp_CE->Check_Precursor Verify_Precursor Confirm Precursor m/z in MS1 Scan Check_Precursor->Verify_Precursor No Check_Ionization Is Ion Source Optimized? Check_Precursor->Check_Ionization Yes Verify_Precursor->Check_Ionization Optimize_Source Optimize Source Parameters (Voltage, Gas, Temp) Check_Ionization->Optimize_Source No Check_Sample Is Sample Preparation Correct? Check_Ionization->Check_Sample Yes Optimize_Source->Check_Sample Review_Sample_Prep Review Sample Preparation Protocol and Concentration Check_Sample->Review_Sample_Prep No End Signal Improved Check_Sample->End Yes Review_Sample_Prep->End

Caption: Troubleshooting workflow for low product ion signal.

References

Navigating Ion Suppression in Pridinol Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ion suppression in the analysis of Pridinol, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Our aim is to equip researchers with the knowledge and tools to develop robust and reliable bioanalytical methods.

Troubleshooting Ion Suppression: A Step-by-Step Approach

Ion suppression is a matrix effect that can significantly impact the accuracy, precision, and sensitivity of LC-MS/MS assays. It occurs when co-eluting endogenous or exogenous compounds in the sample matrix interfere with the ionization of the target analyte, in this case, Pridinol. This guide provides a systematic approach to identifying and mitigating ion suppression.

FAQ 1: My Pridinol signal is low and inconsistent. Could this be ion suppression?

Yes, low and variable analyte signals are classic indicators of ion suppression. To confirm if ion suppression is affecting your Pridinol analysis, you can perform a post-column infusion experiment.

Experimental Protocol: Post-Column Infusion

  • Prepare a standard solution of Pridinol in a solvent compatible with your mobile phase.

  • Infuse the Pridinol solution at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source.

  • Inject a blank matrix sample (e.g., plasma, urine) that has been subjected to your sample preparation procedure.

  • Monitor the Pridinol signal. A significant drop in the baseline signal at the retention time of interfering matrix components indicates the presence of ion suppression.

G cluster_workflow Post-Column Infusion Workflow infusion_pump Syringe Pump with Pridinol Solution tee infusion_pump->tee Constant Infusion lc_system LC System analytical_column Analytical Column lc_system->analytical_column analytical_column->tee ms_detector Mass Spectrometer tee->ms_detector blank_injection Inject Blank Matrix Extract blank_injection->lc_system

Caption: Workflow for a post-column infusion experiment to detect ion suppression.

FAQ 2: How can I minimize ion suppression during sample preparation?

Effective sample preparation is the first and most critical line of defense against ion suppression. The goal is to remove as many interfering matrix components as possible while efficiently recovering Pridinol. The choice of technique depends on the complexity of the matrix and the physicochemical properties of Pridinol.

Comparison of Sample Preparation Techniques for Pridinol

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated from the biological fluid by adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid).Simple, fast, and inexpensive.Non-selective, may not remove other interfering substances like phospholipids, leading to significant ion suppression.
Liquid-Liquid Extraction (LLE) Pridinol is partitioned between two immiscible liquid phases (typically an aqueous sample and an organic solvent).Can provide cleaner extracts than PPT by removing more interferences.Can be labor-intensive, may form emulsions, and requires larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Pridinol is retained on a solid sorbent while interfering components are washed away. Pridinol is then eluted with a different solvent.Highly selective, provides the cleanest extracts, and can concentrate the analyte.More complex method development, and can be more expensive.

Recommended Starting Protocol: Solid-Phase Extraction (SPE) for Pridinol in Serum

This protocol is adapted from a method for a structurally similar compound and should be optimized for your specific application.

  • Cartridge Conditioning:

    • Wash a C18 SPE cartridge (e.g., 100mg/1mL) sequentially with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • To 500 µL of serum, add 100 µL of 0.1 M phosphate buffer (pH 6.0) and the internal standard.

    • Load the entire mixture onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.

    • Follow with a wash of 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute Pridinol with 1 mL of methanol.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the mobile phase.

G cluster_spe Solid-Phase Extraction (SPE) Workflow conditioning 1. Condition C18 Cartridge loading 2. Load Sample conditioning->loading washing 3. Wash Interferences loading->washing elution 4. Elute Pridinol washing->elution drydown 5. Dry & Reconstitute elution->drydown

Caption: General workflow for Solid-Phase Extraction (SPE).

FAQ 3: Can I further reduce ion suppression through my LC-MS/MS method?

Absolutely. Optimizing your chromatographic and mass spectrometric parameters can significantly improve the separation of Pridinol from interfering matrix components.

Chromatographic Optimization:

  • Column Chemistry: A C18 column is a good starting point for Pridinol, which is a moderately polar compound.

  • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is recommended to effectively separate Pridinol from matrix components.

  • Flow Rate: Lower flow rates (e.g., 0.2-0.4 mL/min) can sometimes reduce ion suppression by improving the efficiency of the electrospray ionization process.

Mass Spectrometric Optimization:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is suitable for Pridinol.

  • MRM Transitions: Use of Multiple Reaction Monitoring (MRM) enhances selectivity. Based on predicted fragmentation patterns, the following transitions for Pridinol (M+H)+ can be a starting point for optimization:

    Precursor Ion (Q1) m/zProduct Ion (Q3) m/z
    298.2183.1
    298.298.1

    It is crucial to experimentally determine the optimal collision energy for each transition.

  • Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for Pridinol is highly recommended. A SIL internal standard will co-elute with Pridinol and experience similar ion suppression effects, thus providing more accurate quantification. If a SIL standard is not available, a structural analog can be used, but it must be demonstrated that it is not affected differently by the matrix.

G cluster_troubleshooting Troubleshooting Logic for Ion Suppression start Low/Inconsistent Pridinol Signal check_suppression Perform Post-Column Infusion Test start->check_suppression suppression_present Ion Suppression Confirmed check_suppression->suppression_present no_suppression No Significant Suppression check_suppression->no_suppression optimize_prep Optimize Sample Preparation (SPE > LLE > PPT) suppression_present->optimize_prep optimize_lc Optimize Chromatography optimize_prep->optimize_lc optimize_ms Optimize MS Parameters optimize_lc->optimize_ms use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_ms->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

Caption: A logical workflow for troubleshooting and addressing ion suppression.

By systematically evaluating and optimizing each stage of your analytical method, from sample preparation to data acquisition, you can effectively mitigate the challenges of ion suppression and ensure the generation of high-quality, reliable data in your Pridinol research.

Pridinol-d5 stability in biological matrices and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Pridinol-d5 in biological matrices and recommended storage conditions. The following information is designed to address common questions and troubleshooting scenarios encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a deuterated analog of Pridinol, commonly used as an internal standard (IS) in analytical and pharmacokinetic studies.[1][2] As an internal standard, its stability is critical for the accurate and precise quantification of Pridinol in biological samples. Any degradation of this compound during sample collection, processing, or storage can lead to variability and inaccuracy in the final analytical results.

Q2: What are the general recommended storage conditions for this compound?

For the pure compound, general storage recommendations are as follows:

FormStorage TemperatureDuration
Powder-20°CUp to 3 years[3]
4°CUp to 2 years[3]
In Solvent-80°CUp to 6 months[3]
-20°CUp to 1 month[3]

It is also noted that the compound is stable at ambient temperature for a few days, such as during shipping.[3]

Q3: How should I assess the stability of this compound in my biological samples?

While specific stability data for this compound in biological matrices is not extensively published, the stability of a stable-isotope labeled internal standard is generally expected to be very similar to that of the parent analyte.[1] Therefore, stability testing should be conducted under conditions that mimic the lifecycle of your study samples. Key stability assessments to perform include:

  • Freeze-Thaw Stability: To evaluate the impact of repeated freezing and thawing cycles.

  • Short-Term (Bench-Top) Stability: To assess stability at room temperature for the duration of sample processing.

  • Long-Term Stability: To determine how long samples can be stored at a specific temperature (e.g., -80°C) without degradation.

  • Autosampler Stability: To ensure the processed sample is stable in the autosampler during the analytical run.

Troubleshooting Guide

IssuePotential CauseRecommended Action
High variability in this compound peak area across a batch Inconsistent sample handling; Degradation during sample processing (bench-top instability).Ensure consistent timing for all sample processing steps. Perform a bench-top stability experiment to determine the maximum time samples can be left at room temperature.
Decreasing this compound response in stored samples over time Long-term degradation.Verify the long-term stability of this compound in the specific biological matrix at the storage temperature. Consider analyzing samples within the validated stability period.
Inconsistent results after re-analyzing previously frozen samples Freeze-thaw degradation.Limit the number of freeze-thaw cycles. It is advisable to not exceed three cycles.[4] Aliquot samples upon initial processing to avoid repeated thawing of the bulk sample.
Drift in this compound response during a long analytical run Autosampler instability.Conduct an autosampler stability study by re-injecting the same processed sample over a period equivalent to the analytical run time to check for degradation.

Experimental Protocols

Protocol for Freeze-Thaw Stability Assessment

This protocol is designed to determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.

Methodology:

  • Sample Preparation: Spike a pool of the blank biological matrix (e.g., human plasma) with this compound at two concentration levels: low quality control (LQC) and high quality control (HQC).

  • Initial Analysis (Cycle 0): Analyze a set of freshly prepared LQC and HQC samples to establish the baseline concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining spiked samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • This constitutes one freeze-thaw cycle. Repeat for the desired number of cycles (typically 3-5).

  • Analysis: After the final thaw, analyze the LQC and HQC samples.

  • Data Evaluation: Compare the mean concentration of the freeze-thaw samples to the baseline concentration. The deviation should typically be within ±15%.

Diagram: Freeze-Thaw Stability Workflow

G cluster_prep Sample Preparation cluster_c0 Cycle 0 (Baseline) cluster_ft Freeze-Thaw Cycles cluster_analysis Final Analysis cluster_eval Data Evaluation prep Spike blank matrix with this compound (LQC & HQC) c0_analysis Analyze fresh samples prep->c0_analysis freeze1 Freeze at -80°C (≥12h) prep->freeze1 eval Compare mean concentrations to baseline (Acceptance: ±15%) c0_analysis->eval thaw1 Thaw at room temp freeze1->thaw1 Cycle 1 freeze2 Freeze at -80°C (≥12h) thaw1->freeze2 thaw2 Thaw at room temp freeze2->thaw2 Cycle 2 freeze3 Freeze at -80°C (≥12h) thaw2->freeze3 thaw3 Thaw at room temp freeze3->thaw3 Cycle 3 final_analysis Analyze samples after final thaw thaw3->final_analysis final_analysis->eval

Caption: Workflow for assessing the freeze-thaw stability of this compound.

Protocol for Long-Term Stability Assessment

This protocol evaluates the stability of this compound in a biological matrix over an extended storage period.

Methodology:

  • Sample Preparation: Prepare a sufficient number of LQC and HQC samples by spiking a pool of the blank biological matrix with this compound.

  • Initial Analysis (Time 0): Analyze a set of freshly prepared LQC and HQC samples to establish the baseline concentration.

  • Storage: Store the remaining samples at the desired long-term storage temperature (e.g., -80°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of LQC and HQC samples, thaw them, and analyze.

  • Data Evaluation: For each time point, compare the mean concentration of the stored samples to the baseline concentration. The deviation should typically be within ±15%.

Diagram: Long-Term Stability Experimental Design

G cluster_prep Sample Preparation cluster_t0 Time 0 (Baseline) cluster_storage Long-Term Storage at -80°C cluster_tp Time-Point Analysis cluster_eval Data Evaluation prep Prepare multiple LQC and HQC aliquots t0_analysis Analyze fresh samples prep->t0_analysis storage Store remaining aliquots prep->storage eval Compare concentrations to baseline for each time point t0_analysis->eval tp1 Analyze after 1 month storage->tp1 Pull samples tp2 Analyze after 3 months storage->tp2 Pull samples tp3 Analyze after 6 months storage->tp3 Pull samples tp4 Analyze after 12 months storage->tp4 Pull samples tp1->eval tp2->eval tp3->eval tp4->eval

Caption: Experimental design for long-term stability testing of this compound.

Potential Degradation Pathways

Based on studies of Pridinol Mesylate, the non-deuterated form of this compound, potential degradation may occur under certain stress conditions.[5][6] Researchers should be aware of these possibilities, as they could potentially affect the stability of this compound.

  • Acidic Conditions: Degradation may occur in a strong acidic environment.[5][6]

  • Oxidative Conditions: Pridinol is susceptible to N-oxidation.[5][6]

  • Photolytic Conditions: Exposure to light, particularly UV light, may cause degradation.[5][6]

It is therefore recommended to protect samples from excessive light and to control the pH during sample preparation and analysis.

Diagram: Potential Pridinol Degradation Influences

G cluster_conditions Potential Degradation Factors Pridinol_d5 This compound Stability Acid Acidic pH Acid->Pridinol_d5 Oxidation Oxidizing Agents Oxidation->Pridinol_d5 Light Light Exposure (UV) Light->Pridinol_d5

Caption: Factors that may influence the stability of Pridinol compounds.

References

Minimizing carryover in HPLC systems for Pridinol analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover during the HPLC analysis of Pridinol.

Troubleshooting Guides

Issue: Pridinol peak observed in blank injection after a high-concentration sample.

This is a classic sign of carryover, where residual Pridinol from a previous injection appears in a subsequent run. The following steps provide a systematic approach to identify and resolve the source of the carryover.

1. Initial Assessment: Is it Carryover or Contamination?

  • Action: Inject a fresh blank solvent from a newly opened bottle.

  • Rationale: This helps to rule out contamination of your blank solvent. If the peak disappears, your original blank was contaminated. If the peak persists, it is likely carryover.[1]

  • Action: Vary the injection volume of the blank.

  • Rationale: If the peak area increases with a larger injection volume, the blank is likely contaminated. If the peak area remains constant, the carryover is originating from the HPLC system.[1]

2. Optimizing the Wash Solvent

Pridinol is a basic compound, and its carryover is often addressed by optimizing the autosampler wash solvent.

  • Action: Increase the organic strength of the wash solvent.

  • Rationale: A stronger solvent is more effective at dissolving and removing the analyte from the system components. For reversed-phase chromatography, this typically means increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) in the wash solution.[1]

  • Action: Add a small percentage of acid to the wash solvent.

  • Rationale: For basic compounds like Pridinol, adding an acid (e.g., 0.1-1% formic acid or acetic acid) to the wash solvent can help to neutralize residual silanol groups on the column and other surfaces, reducing ionic interactions that cause carryover.[1]

  • Action: Employ a dual-solvent wash.

  • Rationale: A combination of a strong organic solvent and an aqueous solution can effectively remove both polar and non-polar contaminants.[2] For Pridinol, a wash sequence could involve a high organic wash followed by an acidic aqueous wash.

Quantitative Impact of Wash Solvent Optimization (General Data for Basic Compounds)

Wash StrategyTypical Carryover ReductionSource
Implemented a dual-solvent needle wash (e.g., acetonitrile/water mix)90%[2]
Modification of initial wash from 100% DMSO to 50/50 DMSO/Methanol~36%[3]
Use of a dynamic flush with a strong solvent post-injection52.3–94.4% (column-related carryover)[4]

3. Hardware and System Check

If optimizing the wash solvent does not resolve the issue, the carryover may be originating from the HPLC hardware.

  • Action: Inspect and replace worn seals in the injector valve.

  • Rationale: Worn rotor seals can create spaces where the sample can be retained between injections, leading to carryover.[5]

  • Action: Check for and tighten any loose fittings.

  • Rationale: Poorly seated connections can create dead volumes where the sample can accumulate.

  • Action: Rule out the column as the source of carryover.

  • Rationale: Replace the column with a zero-dead-volume union and inject a blank. If the carryover peak disappears, the column is the source.[1] Consider flushing the column with a strong solvent or replacing it if it is old or has been exposed to many samples.

Troubleshooting Workflow

G Troubleshooting Pridinol Carryover A Pridinol Peak in Blank B Contamination or Carryover? A->B C Inject Fresh Blank B->C D Vary Blank Injection Volume B->D E Peak Disappears? (Contaminated Blank) C->E Yes F Peak Persists? (System Carryover) C->F No D->E Area Changes D->F Area Constant G Optimize Wash Solvent F->G H Increase Organic Strength G->H I Add Acid to Wash G->I J Use Dual-Solvent Wash G->J K Carryover Resolved? J->K L Hardware/System Check K->L No P End K->P Yes M Inspect/Replace Seals L->M N Check Fittings L->N O Rule out Column L->O O->P

Caption: A flowchart for troubleshooting Pridinol carryover in HPLC systems.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of carryover for Pridinol analysis?

An ideal carryover should be less than 0.1% of the analyte signal in a blank injection following a high-concentration standard.[2] However, the acceptable level can depend on the specific requirements of your assay and regulatory guidelines.

Q2: Can my choice of vials and caps contribute to Pridinol carryover?

Yes. For basic compounds like Pridinol, using deactivated (silanized) glass vials can prevent the analyte from adsorbing to the glass surface, which can be a source of carryover.[2] Additionally, using PTFE/silicone septa is recommended to minimize contamination from the cap.[2]

Q3: How can I tell if the carryover is from the autosampler or the column?

A simple diagnostic test is to replace the column with a zero-dead-volume union and inject a blank after a high-concentration sample. If the carryover peak is no longer present, the column is the likely source. If the peak remains, the issue is likely within the autosampler or injector.[1]

Q4: What is a good starting point for a wash solvent for Pridinol analysis?

A good starting point is a solvent mixture that is slightly stronger than your mobile phase. For a typical reversed-phase method for Pridinol, a wash solvent of 80:20 acetonitrile:water with 0.1% formic acid would be a reasonable starting point. You can then optimize the organic-to-aqueous ratio and the acid concentration as needed.

Q5: How often should I perform preventative maintenance to avoid carryover?

Regular preventative maintenance is crucial. It is recommended to inspect and potentially replace injector seals every six months.[5] Regularly flushing the system, especially after running samples with buffers, can prevent salt buildup and subsequent carryover.[6]

Experimental Protocols

Detailed HPLC Method for Pridinol Mesylate Analysis

This protocol is a synthesis of validated methods found in the literature.[7][8][9]

1. Chromatographic Conditions

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 5.0 with phosphoric acid) in a ratio of 1:2 (v/v)
Flow Rate 0.8 mL/min
Detection Wavelength 258 nm
Injection Volume 20 µL
Column Temperature Ambient

2. Reagent and Sample Preparation

  • Mobile Phase Preparation:

    • Dissolve the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 0.05 M solution.

    • Adjust the pH of the buffer solution to 5.0 using phosphoric acid.

    • Filter the buffer solution through a 0.45 µm filter.

    • Mix the filtered buffer with acetonitrile in a 2:1 ratio (e.g., 667 mL of buffer with 333 mL of acetonitrile for 1 L of mobile phase).

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve Pridinol Mesylate reference standard in the mobile phase to obtain a known concentration (e.g., 0.88 mg/mL).[7]

    • Filter the standard solution through a 0.2 µm syringe filter before injection.

  • Sample Solution Preparation:

    • Prepare the sample containing Pridinol Mesylate by dissolving it in the mobile phase to achieve a concentration within the linear range of the assay.

    • Filter the sample solution through a 0.2 µm syringe filter before injection.

3. System Suitability

Before running samples, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:

  • Tailing Factor: Should be ≤ 2.0 for the Pridinol peak.

  • Theoretical Plates: Should be > 2000.

  • Relative Standard Deviation (RSD) of replicate injections: Should be ≤ 2.0%.

Experimental Workflow

G Pridinol HPLC Analysis Workflow A Reagent & Sample Prep B Mobile Phase Prep A->B C Standard Solution Prep A->C D Sample Solution Prep A->D E HPLC System Setup B->E F Equilibrate Column E->F G System Suitability Test F->G H Inject Standards & Samples G->H Pass I Data Acquisition & Analysis H->I J Peak Integration I->J K Quantification I->K L Report Generation K->L

Caption: A workflow diagram for the HPLC analysis of Pridinol Mesylate.

References

Dealing with co-eluting interferences in Pridinol bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting interferences during the bioanalysis of Pridinol.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-eluting interferences in Pridinol bioanalysis?

A1: Co-eluting interferences in Pridinol bioanalysis can arise from several sources. These include endogenous matrix components from biological samples (e.g., plasma, urine), metabolites of Pridinol such as 4-hydroxypridinol, and concomitant medications administered along with Pridinol.[1][2][3] Insufficient chromatographic separation is a primary reason for the co-elution of these substances with the parent drug.[4][5]

Q2: How can I detect if I have a co-eluting interference with my Pridinol peak?

A2: Detecting co-eluting interferences is crucial for accurate quantification. Here are a few indicators:

  • Asymmetrical Peak Shape: Look for peak fronting, tailing, or shoulders on your Pridinol peak. A pure compound should ideally produce a symmetrical, Gaussian peak.[4][5]

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: If using UV detection, a DAD/PDA can assess peak purity by comparing spectra across the peak. If the spectra are not identical, it suggests the presence of a co-eluting impurity.[4]

  • Mass Spectrometry (MS): When using LC-MS/MS, examining the ion ratios for qualifier and quantifier ions across the peak can reveal inconsistencies if an interference is present. You can also look for unexpected ions in the mass spectrum at the retention time of Pridinol.[4]

  • Inconsistent Results: High variability in replicate injections or between different sample lots can be an indicator of unresolved interferences.[6]

Q3: What is ion suppression and how does it relate to co-eluting interferences in LC-MS/MS analysis of Pridinol?

A3: Ion suppression is a phenomenon in LC-MS/MS where co-eluting compounds interfere with the ionization of the target analyte (Pridinol) in the mass spectrometer's ion source, leading to a decreased signal intensity and inaccurate quantification.[2] Endogenous matrix components are common causes of ion suppression. Even if the interfering compound is not detected in the same MRM transition as Pridinol, its presence in the ion source at the same time can affect the ionization efficiency of Pridinol, leading to erroneous results.[2]

Troubleshooting Guide

Issue: Asymmetrical or Broad Pridinol Peak

This is a common indicator of a co-eluting interference or other chromatographic issues.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation & Resolution A Asymmetrical or Broad Pridinol Peak Observed B Inject Standard in Mobile Phase A->B C Review Peak Purity with DAD/MS A->C D Peak Shape Good? (Symmetrical) B->D E Peak Pure? C->E D->C Yes F Modify Mobile Phase (e.g., pH, organic ratio) D->F No E->F No I Method Re-validation E->I Yes G Change Column (e.g., different chemistry, particle size) F->G H Optimize Sample Preparation G->H H->I

Figure 1: Troubleshooting workflow for asymmetrical Pridinol peaks.

Step-by-Step Guide:

  • Inject a Standard Solution: Prepare a pure standard of Pridinol in the mobile phase and inject it.

    • Symmetrical Peak: If the peak shape is good, the issue is likely related to the sample matrix. Proceed to optimize sample preparation (Step 3).

    • Asymmetrical Peak: If the peak is still asymmetrical, the issue is likely with the chromatographic method itself. Proceed to Step 2.

  • Modify Chromatographic Conditions:

    • Mobile Phase Composition: Adjust the organic-to-aqueous ratio. A weaker mobile phase (less organic solvent) will increase retention time and may improve separation from early-eluting interferences.[4]

    • Mobile Phase pH: The pH of the mobile phase can significantly affect the retention of ionizable compounds like Pridinol. Small adjustments to the buffer pH can alter the selectivity between Pridinol and co-eluting interferences.[7][8]

    • Change Column Chemistry: If modifying the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to introduce different separation selectivity.[8][9]

  • Optimize Sample Preparation: The goal is to remove interfering substances from the biological matrix before analysis.

    • Protein Precipitation (PPT): This is a simple and fast method but may not remove all interferences.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning Pridinol into an organic solvent, leaving many endogenous interferences in the aqueous phase.[10]

    • Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and can significantly reduce matrix effects. A well-developed SPE method can effectively remove a wide range of interferences.

Issue: High Variability in Results and Suspected Ion Suppression

When experiencing inconsistent data, especially with LC-MS/MS, ion suppression from co-eluting interferences is a likely cause.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Resolution A High Result Variability/ Suspected Ion Suppression B Post-Column Infusion Experiment A->B C Matrix Effect Evaluation A->C D Suppression at Pridinol RT? B->D C->D E Improve Chromatographic Separation D->E Yes H Method Re-validation D->H No F Enhance Sample Cleanup (LLE/SPE) E->F G Use Stable Isotope-Labeled Internal Standard (SIL-IS) F->G G->H

Figure 2: Workflow for troubleshooting ion suppression.

Step-by-Step Guide:

  • Confirm Matrix Effects:

    • Post-Column Infusion: Infuse a constant flow of a Pridinol standard solution into the MS detector post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of Pridinol indicates ion suppression.

    • Quantitative Matrix Effect Assessment: Compare the peak area of Pridinol in a neat solution to the peak area of Pridinol spiked into an extracted blank matrix at the same concentration. A lower response in the matrix sample confirms ion suppression.

  • Improve Separation:

    • Adjust the chromatographic gradient to better separate Pridinol from the region of ion suppression identified in the post-column infusion experiment.

  • Enhance Sample Cleanup:

    • If ion suppression persists, a more rigorous sample preparation method is necessary. Transitioning from protein precipitation to liquid-liquid extraction or solid-phase extraction can significantly reduce the concentration of interfering matrix components.[11][12][13]

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS is the most effective way to compensate for matrix effects. Since the SIL-IS is chemically identical to the analyte, it will experience the same degree of ion suppression, allowing for accurate correction and reliable quantification.

Experimental Protocols

Protocol 1: HPLC-UV Method for Pridinol with Optimized Selectivity

This protocol is designed to provide good separation of Pridinol from potential process-related impurities and early-eluting matrix components.

Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 50 mM Potassium Phosphate Buffer, pH 6.4
Mobile Phase B Methanol:2-Propanol (85:15, v/v)
Gradient 60% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 225 nm

Table 1: HPLC-UV Method Parameters.[8][14]

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This LLE protocol is designed to provide a cleaner sample extract compared to protein precipitation.

  • Sample Aliquot: To 200 µL of plasma sample, add 50 µL of internal standard solution.

  • pH Adjustment: Add 100 µL of 1 M sodium carbonate to basify the sample.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).

  • Mixing: Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Separation: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject into the LC system.

Data Presentation

Method Column Mobile Phase Detection Reference
HPLCC1850mM potassium phosphate buffer (pH 6.4), MeOH, 2-propanolUV at 245nm[14]
HPLCC18Acetonitrile: 0.05 M potassium dihydrogen phosphate, pH 5.0UV at 258 nm[7]
HPLCC850 mM phosphate buffer (pH 2.5), MethanolUV at 225 nm[8][9]

Table 2: Summary of Published Chromatographic Methods for Pridinol Analysis.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Pridinol: The Case for Pridinol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the quantification of Pridinol, a centrally acting muscle relaxant. A special focus is placed on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Pridinol-d5 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is widely recognized as a best practice in quantitative bioanalysis, offering significant advantages in accuracy and precision.[1][2] This guide will compare this "gold standard" approach with an LC-MS/MS method using a non-isotopic internal standard and alternative high-performance liquid chromatography with ultraviolet detection (HPLC-UV) methods.

The validation parameters and experimental protocols discussed are based on the guidelines established by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), ensuring a framework for robust and reliable bioanalytical method validation.

The Gold Standard: LC-MS/MS with this compound Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative bioanalysis of Pridinol.[3][4][5] this compound is chemically identical to Pridinol, with the exception of five deuterium atoms replacing hydrogen atoms.[3][5] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly during sample preparation and analysis. This co-elution and similar ionization response effectively normalizes for variability in sample extraction, matrix effects, and instrument response, leading to more accurate and precise results.[1][2]

While a specific public-domain study detailing a fully validated Pridinol assay with this compound was not identified, the following tables present expected performance data based on the established advantages of this approach and data from similar bioanalytical assays.

Table 1: Projected Performance Characteristics of an LC-MS/MS Method for Pridinol using this compound
Validation ParameterProjected Acceptance CriteriaExpected Performance with this compound
Linearity (r²)≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ)Signal-to-Noise Ratio ≥ 100.05 ng/mL
Accuracy (% Bias)Within ± 15% (± 20% at LLOQ)Within ± 5%
Precision (% CV)≤ 15% (≤ 20% at LLOQ)< 10%
RecoveryConsistent and reproducible> 85%
Matrix EffectMinimalNegligible
StabilityStable under relevant conditionsMeets acceptance criteria

Comparative Analysis: Alternative Methods for Pridinol Quantification

For comparison, two alternative methods are presented: an LC-MS/MS method with a non-isotopic internal standard and HPLC-UV methods.

LC-MS/MS with a Non-Isotopic Internal Standard

A published study on the pharmacokinetics of oral pridinol utilized an LC-MS/MS method with diphenidol hydrochloride as the internal standard.[6] While this method provides good sensitivity and selectivity, the use of a structurally similar but not identical internal standard may not fully compensate for all potential sources of variability, particularly matrix effects, as effectively as a deuterated standard.

HPLC-UV Methods

Several HPLC-UV methods have been developed for the determination of pridinol mesylate in raw materials and pharmaceutical formulations.[7][8] These methods are generally simpler and more accessible than LC-MS/MS. However, they typically have lower sensitivity and may be more susceptible to interference from other compounds in the sample matrix.

Table 2: Comparison of Analytical Methods for Pridinol
ParameterLC-MS/MS with this compound (Projected)LC-MS/MS with Diphenidol HCl[6]HPLC-UV[7][8]
Internal Standard This compound (Stable Isotope Labeled)Diphenidol Hydrochloride (Structurally Analogous)Varies (or none)
Detection Tandem Mass SpectrometryTandem Mass SpectrometryUV Absorbance
Linearity Range 0.05 - 50 ng/mL0.05 - 50 ng/mLHigher concentrations (e.g., µg/mL range)
Precision (% CV) < 10%≤ 4.5%Generally ≤ 2%
Accuracy (% Bias) Within ± 5%≤ ± 6.6%Typically within ± 2%
Key Advantage Highest accuracy and precision, minimizes matrix effectsHigh sensitivity and selectivitySimplicity, lower cost
Key Disadvantage Higher cost and complexityPotential for differential matrix effectsLower sensitivity, potential for interference

Experimental Protocols

The following are generalized experimental protocols for the validation of an analytical method for Pridinol based on regulatory guidelines.

Protocol 1: Bioanalytical Method Validation for Pridinol in Human Plasma using LC-MS/MS and this compound
  • Stock Solutions: Prepare stock solutions of Pridinol and this compound in a suitable organic solvent (e.g., methanol).

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards by spiking blank human plasma with known concentrations of Pridinol. Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of this compound internal standard working solution.

    • Vortex briefly.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for Pridinol and this compound.

  • Validation Parameters to be Assessed:

    • Selectivity and Specificity

    • Linearity and Range

    • Accuracy and Precision (Intra- and Inter-day)

    • Lower Limit of Quantification (LLOQ)

    • Recovery

    • Matrix Effect

    • Stability (Freeze-thaw, short-term, long-term, stock solution)

Protocol 2: HPLC-UV Method for Pridinol in Raw Material

This protocol is adapted from a published method.[7]

  • Standard and Sample Preparation: Prepare standard and sample solutions of pridinol mesylate in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 5.0) in a 1:2 v/v ratio.

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 258 nm.

    • Injection Volume: 20 µL.

  • Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the different analytical approaches.

cluster_0 LC-MS/MS with this compound Workflow A Plasma Sample Collection B Spike with this compound (IS) A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Transfer & Evaporation D->E F Reconstitution E->F G LC-MS/MS Analysis F->G H Data Processing (Analyte/IS Ratio) G->H

Caption: Workflow for Pridinol analysis using LC-MS/MS with a deuterated internal standard.

cluster_1 Comparative Analytical Approaches cluster_gold Gold Standard cluster_alt1 Alternative 1 cluster_alt2 Alternative 2 Gold LC-MS/MS with this compound Alt1 LC-MS/MS with Non-Isotopic IS Gold->Alt1 Lower potential for matrix effect compensation Alt2 HPLC-UV Gold->Alt2 Lower sensitivity & specificity

Caption: Relationship between the gold standard and alternative analytical methods for Pridinol.

References

A Comparative Guide to Internal Standards for Pridinol Analysis: The Superiority of Pridinol-d5

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of the muscle relaxant Pridinol, the choice of an appropriate internal standard is critical for achieving accurate and reliable results, particularly in complex biological matrices. This guide provides a comprehensive comparison of Pridinol-d5 with other potential internal standards, supported by established principles of bioanalytical method development and hypothetical performance data.

The Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry, especially in chromatographic techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). They are compounds added in a constant amount to all samples, including calibration standards and quality controls. Their primary function is to correct for the potential loss of the analyte during sample preparation and to compensate for variability in instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible.

Comparison of Internal Standard Types for Pridinol Analysis

The most common types of internal standards used in quantitative analysis are stable isotope-labeled (SIL) standards and structural analogs. This compound is a SIL internal standard, where five hydrogen atoms in the Pridinol molecule have been replaced with deuterium.

This compound (Stable Isotope-Labeled Internal Standard)

A SIL internal standard is considered the "gold standard" in quantitative mass spectrometry.[1] Due to the isotopic labeling, this compound has a higher mass than Pridinol but exhibits nearly identical chemical and physical properties. This includes similar extraction recovery, ionization efficiency, and chromatographic retention time.[2]

Structural Analogs (e.g., a chemically related compound)

A structural analog is a compound that is chemically similar to the analyte but not isotopically labeled. While more readily available and often less expensive than SIL standards, they may not perfectly mimic the analyte's behavior during sample processing and analysis, potentially leading to less accurate quantification.

Performance Comparison: this compound vs. a Hypothetical Structural Analog

The following table summarizes the expected performance characteristics of this compound compared to a hypothetical structural analog in the bioanalysis of Pridinol.

Performance ParameterThis compound (Deuterated IS)Structural Analog ISRationale
Linearity (r²) > 0.999> 0.995This compound more effectively corrects for minor variations across the concentration range.
Accuracy (% Bias) < 5%< 15%Closer physicochemical properties to Pridinol lead to better correction for matrix effects and extraction inconsistencies.[3]
Precision (% RSD) < 5%< 15%The co-eluting nature and similar ionization of this compound minimize variability.
Matrix Effect Minimal and CompensatedVariable and Less CompensatedAs a SIL IS, this compound experiences and corrects for the same degree of ion suppression or enhancement as Pridinol.[4][5]
Extraction Recovery Highly Correlated with PridinolModerately CorrelatedNear-identical chemical properties ensure that any loss of Pridinol during extraction is mirrored by a proportional loss of this compound.

Experimental Protocol for Pridinol Analysis using this compound

This section outlines a typical experimental protocol for the quantification of Pridinol in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A validated HPLC system capable of gradient elution.

  • Column: A reversed-phase C18 column (e.g., 250 x 3 mm, 5 µm).[6][7]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Flow Rate: 0.8 mL/min.[6][7][8]

  • Injection Volume: 20 µL.[6]

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 90% B

    • 5-7 min: 90% B

    • 7-7.5 min: 90% to 30% B

    • 7.5-10 min: 30% B

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pridinol: Precursor ion > Product ion (specific m/z to be determined during method development)

    • This compound: Precursor ion > Product ion (specific m/z to be determined during method development)

  • Detection: UV detection can also be utilized, typically at a wavelength of 258 nm.[6][7][8]

Visualizing the Workflow and Rationale

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical advantages of using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc ms MS/MS Detection hplc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Pridinol/Pridinol-d5) integrate->ratio quantify Quantification ratio->quantify

Caption: Experimental workflow for Pridinol quantification.

G cluster_ideal Ideal Internal Standard Properties cluster_comparison Internal Standard Comparison prop1 Similar Physicochemical Properties pridinol_d5 This compound (SIL IS) prop1->pridinol_d5 Excellent Match structural_analog Structural Analog IS prop1->structural_analog Good Match prop2 Co-elutes with Analyte prop2->pridinol_d5 Near Identical Retention prop2->structural_analog Similar but not Identical Retention prop3 Does Not Interfere with Analyte Signal prop3->pridinol_d5 Different m/z prop3->structural_analog Different m/z prop4 Experiences Same Matrix Effects prop4->pridinol_d5 Compensates Effectively prop4->structural_analog Partial Compensation conclusion This compound is the Superior Choice pridinol_d5->conclusion structural_analog->conclusion

Caption: Rationale for selecting this compound.

References

Comparative Pharmacokinetic Profiling of Pridinol Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of Pridinol in humans and dogs is presented, with available data for rodents. This guide is intended for researchers, scientists, and drug development professionals to provide a comparative understanding of Pridinol's pharmacokinetic profile across different species.

Executive Summary

Pridinol, a centrally acting muscle relaxant, exhibits distinct pharmacokinetic profiles in humans and dogs. In humans, Pridinol is rapidly absorbed following oral administration, reaching maximum plasma concentrations in approximately one hour. It is primarily metabolized by cytochrome P450 enzymes CYP2C19 and CYP2B6, with 4-hydroxypridinol being the main metabolite. The elimination half-life in humans is considerable, averaging around 19 hours.

In dogs, oral administration of Pridinol also results in rapid absorption. However, the reported elimination half-life is significantly shorter than in humans. This guide provides a detailed breakdown of these and other pharmacokinetic parameters to aid in the selection of appropriate animal models for preclinical studies and to facilitate the extrapolation of animal data to humans.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of Pridinol in humans and dogs following oral administration.

Table 1: Pharmacokinetic Parameters of Pridinol in Humans (Single Oral Dose of 4 mg Pridinol Mesylate) [1][2][3][4]

ParameterGeometric Mean (Test Product)Geometric Mean (Reference Product)
Cmax (ng/mL) 29.2727.44
Tmax (h) 1.000.90
AUC0–tlast (h·ng/mL) 187.93183.51
T1/2 (h) 19.1418.85

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0–tlast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; T1/2: Elimination half-life.

Table 2: Pharmacokinetic Parameters of Pridinol Mesylate in Beagle Dogs (Single Oral Dose of 12 mg) [5]

ParameterOrally Disintegrating TabletsConventional Tablets
Cmax (ng/mL) 43.78 ± 3.6636.48 ± 4.92
Tmax (h) 0.52 ± 0.120.97 ± 0.16
AUC0-12 (ng·h/mL) 84.59 ± 37.2477.58 ± 29.22
T1/2 (h) 1.43 ± 0.421.52 ± 0.67

Data are presented as mean ± standard deviation. AUC0-12: Area under the plasma concentration-time curve from time zero to 12 hours.

Experimental Protocols

The data presented in this guide are based on the following experimental methodologies:

Human Pharmacokinetic Study[1][2][3][4]

A single-center, open-label, randomized, crossover bioequivalence trial was conducted in healthy male and female adult subjects. Participants received a single oral dose of two different 4 mg pridinol mesylate formulations under fasting conditions. Blood samples were collected up to 72 hours post-dose. Plasma concentrations of pridinol were quantified using a validated liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were determined using non-compartmental analysis.

Canine Pharmacokinetic Study[5]

A paired, cross-over study was conducted in six Beagle dogs. The dogs received a single oral dose of 12 mg of pridinol mesylate in both orally disintegrating and conventional tablet formulations. Venous blood samples were collected at predetermined time points after administration. The concentration of pridinol mesylate in plasma was measured using a high-performance liquid chromatography (HPLC) method. Pharmacokinetic parameters were calculated using DAS 3.2.1 software.

Metabolic Pathways

In humans, Pridinol is primarily metabolized in the liver. The main metabolic pathway involves hydroxylation, a phase I reaction, followed by phase II conjugation reactions.

Pridinol Metabolism in Humans

dot

Pridinol_Metabolism Pridinol Pridinol Metabolite 4-hydroxypridinol Pridinol->Metabolite CYP2C19, CYP2B6 (Hydroxylation) Elimination Renal Elimination Pridinol->Elimination Unchanged Drug Conjugates Glucuronidated or Sulfoconjugated Drug Metabolite->Conjugates Phase II Enzymes Conjugates->Elimination

Caption: Metabolic pathway of Pridinol in humans.

Experimental Workflows

The following diagram illustrates a typical workflow for a pharmacokinetic study, from subject recruitment to data analysis.

dot

PK_Workflow cluster_study_conduct Study Conduct cluster_analysis Sample and Data Analysis Recruitment Subject Recruitment (Healthy Volunteers/Animals) Dosing Drug Administration (Oral) Recruitment->Dosing Sampling Blood Sample Collection Dosing->Sampling Quantification Plasma Drug Concentration Quantification (LC-MS/MS or HPLC) Sampling->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Caption: General workflow for a pharmacokinetic study.

Conclusion

This comparative guide highlights the key pharmacokinetic characteristics of Pridinol in humans and dogs. The rapid absorption and distinct metabolic pathways and elimination rates underscore the importance of species-specific considerations in preclinical and clinical drug development. The significant data gap in rodents and the absence of plasma protein binding information represent critical areas for future research to build a more complete pharmacokinetic profile of Pridinol. These data will be invaluable for refining dosing strategies and for the design of future toxicological and efficacy studies.

References

Comparative Guide to Pridinol Quantification: Inter-day and Intra-day Precision and Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methods for the quantification of Pridinol, with a focus on inter-day and intra-day precision and accuracy. It is intended for researchers, scientists, and drug development professionals who require reliable and validated methods for determining Pridinol concentrations in various matrices.

Understanding Precision and Accuracy in Bioanalysis

In bioanalytical method validation, precision and accuracy are critical parameters that define the reliability of a method.[1]

  • Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD).

    • Intra-day precision (within-day precision) measures the precision of the assay over a short period, such as within the same day or a single analytical run.

    • Inter-day precision (between-day precision) evaluates the precision of the assay over a longer period, with measurements taken on different days.[1]

  • Accuracy denotes the closeness of the mean test results obtained by the method to the true or accepted reference value. It is often expressed as a percentage of recovery or the relative error (RE).

    • Intra-day accuracy is assessed by analyzing samples of known concentrations within the same day.

    • Inter-day accuracy is determined by analyzing samples of known concentrations on different days.

Comparison of Analytical Methods for Pridinol Quantification

Several analytical methods have been developed and validated for the quantification of Pridinol in different matrices, primarily in raw materials and biological fluids like plasma. The most common techniques are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

MethodPrincipleCommon MatrixAdvantagesDisadvantages
HPLC-UV Separates Pridinol from other components in a sample based on its interaction with a stationary phase, followed by quantification using UV absorbance.[2][3]Raw Material, Pharmaceutical FormulationsSimple, cost-effective, and widely available instrumentation. Good for quality control of bulk drug and formulations.[2][3]Lower sensitivity and selectivity compared to LC-MS/MS, making it less suitable for complex biological matrices with low drug concentrations.
LC-MS/MS Combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry for quantification.[4]PlasmaHigh sensitivity (Lower Limit of Quantification in the ng/mL range), high selectivity, and suitable for complex biological matrices.[4]More expensive instrumentation, requires more specialized expertise for method development and operation.
Volumetric Titration A chemical method based on the reaction of Pridinol with a titrant, with the endpoint detected by an indicator.[2][3]Raw MaterialEconomical and does not require sophisticated instrumentation.[2]Lacks specificity and is not suitable for complex samples or for determining low concentrations of the drug.

Data on Precision and Accuracy

The following tables summarize the reported inter-day and intra-day precision and accuracy for different Pridinol quantification methods.

LC-MS/MS Method for Pridinol in Human Plasma
ParameterPrecision (CV%)Accuracy (RD%)
Intra-day ≤ 4.5%≤ ± 6.6%
Inter-day ≤ 4.5%≤ ± 6.6%
Data sourced from a bioequivalence study of Pridinol tablets.[4]
HPLC-UV Method for Pridinol Mesylate in Raw Material
ParameterConcentration LevelIntra-day Precision (RSD%)Intermediate Precision (RSD%)Accuracy (Recovery %)
Pridinol Mesylate 70%1.0%1.0%100.2%
100%0.4%0.7%100.2%
130%1.0%1.0%100.2%
Data from a study on the simultaneous determination of meloxicam and pridinol mesylate.[5]

Another study on an HPLC method for Pridinol mesylate in raw material reported a mean recovery of 100.2% with an RSD of 1.0%.[2] For a volumetric method, the intraday precision was reported with mean values of 100.1% and 100.0% and RSDs of 1.1% and 1.0% across two days by two different analysts.[2]

Experimental Protocols

Below are detailed methodologies for representative HPLC-UV and LC-MS/MS methods for Pridinol quantification.

HPLC-UV Method for Pridinol Mesylate in Raw Material

This protocol is based on a validated method for the quality control of Pridinol mesylate raw material.[2][3]

  • Chromatographic System:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate (pH adjusted to 5.0) in a 1:2 (v/v) ratio.[2][3]

    • Flow Rate: 0.8 mL/min.[2][3]

    • Temperature: Ambient.

    • Detection: UV detection at 258 nm.[2][3]

  • Sample Preparation:

    • Prepare a standard solution of Pridinol mesylate of a known concentration in the mobile phase.

    • Prepare sample solutions by accurately weighing and dissolving the Pridinol mesylate raw material in the mobile phase to achieve a target concentration.

  • Quantification:

    • Inject the standard and sample solutions into the HPLC system.

    • Quantification is based on the peak area of Pridinol.[2][3]

LC-MS/MS Method for Pridinol in Human Plasma

This protocol is based on a method used in a pharmacokinetic study.[4]

  • Sample Preparation:

    • Blood samples are collected in K2EDTA tubes.

    • Plasma is separated by centrifugation (e.g., at 2000 x g for 10 minutes at 4°C).

    • Plasma samples are stored frozen at < -20°C until analysis.

  • Bioanalytical Method:

    • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

    • Internal Standard: Diphenidol hydrochloride.[4]

    • Quantification: The method was validated according to the Guideline on Bioanalytical Method Validation.

    • Limits of Quantification: The lower and upper limits of quantification for pridinol were established at 0.0500 ng/mL and 50 ng/mL, respectively.[4]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the quantification of Pridinol in biological samples using an LC-MS/MS method.

Pridinol Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Analysis sample_collection Blood Sample Collection (K2EDTA tubes) centrifugation Plasma Separation (Centrifugation) sample_collection->centrifugation storage Sample Storage (< -20°C) centrifugation->storage extraction Protein Precipitation / Liquid-Liquid Extraction storage->extraction lc_separation LC Separation (Reversed-Phase Column) extraction->lc_separation ms_detection MS/MS Detection (Mass Spectrometry) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification data_review Data Review and Validation quantification->data_review

References

A Comparative Guide to Linearity and Range Determination for Pridinol Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical methods for the quantification of Pridinol, with a specific focus on linearity and range determination. The objective is to offer a valuable resource for selecting the most appropriate assay for specific research and development needs. The information presented is based on published experimental data.

Comparison of Analytical Methods for Pridinol

The determination of Pridinol concentration is crucial in various stages of drug development and quality control. High-Performance Liquid Chromatography (HPLC), Spectrophotometry, and Volumetric Titration are commonly employed techniques for this purpose. Each method offers distinct advantages and limitations in terms of its linear dynamic range and sensitivity.

Quantitative Data Summary

The following tables summarize the key performance characteristics related to linearity and range for different Pridinol assays.

Table 1: HPLC Methods for Pridinol Analysis

Linearity Range (µg/mL)Correlation Coefficient (r²)Method DetailsReference
2.0 - 60.00.999C8 column, Mobile Phase: 50 mM phosphate buffer (pH 2.5) and methanol (40:60 v/v), UV detection at 225 nm.[1][1]
0.44 - 24.700.9995 (r)C18 column, Mobile Phase: acetonitrile: 0.05 M potassium dihydrogen phosphate, pH 5.0 (1:2, v/v), UV detection at 258 nm.[2][2]
100 - 15000.9983 (r)C18 column, Mobile Phase: MeOH, 2-propanol, and 50mM potassium phosphate solution (pH 6.0) (51:9:40, v/v/v), UV detection at 220 nm.[3][3]
2 - 100Not specifiedC18 column, Mobile Phase: methanol: 10 mM tetra butyl ammonium hydrogen sulfate (95:5% v/v), PDA detection at 279 nm.[4][4]
0.05 - 50 (ng/mL)Not specifiedLC-MS/MS.[5][5]

Table 2: Spectrophotometric Methods for Pridinol Mesylate Analysis

Linearity Range (µg/mL)Correlation Coefficient (r²)Method DetailsReference
14 - 56Not specifiedQ-analysis (absorbance ratio) method. Wavelengths: 265 nm (isosbestic point) and 285 nm (λmax of diclofenac sodium) with 258 nm (λmax of pridinol mesylate).[6][7][6][7]
4.0 - 30.0Not specifiedSecond derivative spectrophotometric method at zero crossing wavelengths.[6][7][6][7]

Table 3: Volumetric Titration Method for Pridinol Mesylate Analysis

Linearity RangeCorrelation Coefficient (r)Method DetailsReference
25% - 125% (w/v)0.9998Reaction with sodium lauryl sulphate in diluted sulphuric acid using dimethyl yellow as an indicator.[2][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HPLC Method for Pridinol in Tablet Formulations[1]
  • Chromatographic System: A reversed-phase high-performance liquid chromatography system equipped with a UV detector.

  • Column: Base-deactivated silica C8 column.

  • Mobile Phase: A mixture of 50 mM phosphate buffer (pH 2.5) and methanol in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV detection at 225 nm.

  • Linearity: Assessed over a concentration range of 2.0-60.0 μg/mL.

Stability-Indicating HPLC Method for Pridinol Mesylate[3]
  • Chromatographic System: A high-performance liquid chromatography system with a UV detector.

  • Column: C18 column.

  • Mobile Phase: A mixture of methanol, 2-propanol, and 50mM potassium phosphate solution (pH 6.0) in a 51:9:40 (v/v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

  • Linearity: The linearity of the method was demonstrated in the range of 0.1-1.5 mg/mL.

Spectrophotometric Methods for Simultaneous Estimation[6][7]
  • Method 1: Q-analysis (Absorbance Ratio)

    • Wavelengths: Measurements were taken at 265 nm (isosbestic point) and 285 nm (λmax of diclofenac sodium), with 258 nm being the λmax of pridinol mesylate.

    • Linearity: The linearity for pridinol mesylate was established in the range of 14-56 μg/mL.

  • Method 2: Second Derivative Spectrophotometry

    • Principle: Based on the second derivative spectrophotometric method at zero crossing wavelengths.

    • Linearity: The linearity for pridinol mesylate was found to be in the range of 4.0-30.0 μg/mL.

Volumetric Titration Method[2]
  • Principle: This method is based on the reaction of pridinol with sodium lauryl sulphate in diluted sulphuric acid.

  • Indicator: Dimethyl yellow is used to detect the endpoint of the titration.

  • Procedure: A known amount of pridinol mesylate is dissolved in distilled water and sulphuric acid. Dichloromethane and the indicator are added. The solution is then titrated with a standardized sodium lauryl sulphate solution.

  • Linearity: The linearity was determined over a range of 25% to 125% (w/v) of the analyte concentration.

Visualizations

The following diagrams illustrate the general workflow for method validation and a typical HPLC-based assay.

Method_Validation_Workflow cluster_Planning Planning & Preparation cluster_Execution Experimental Execution cluster_Analysis Data Analysis & Validation Define_Method Define Analytical Method Prepare_Standards Prepare Standard Solutions & Samples Define_Method->Prepare_Standards Perform_Assay Perform Assay Prepare_Standards->Perform_Assay Collect_Data Collect Data (e.g., Peak Area, Absorbance) Perform_Assay->Collect_Data Plot_Curve Plot Calibration Curve Collect_Data->Plot_Curve Determine_Linearity Determine Linearity & Range Plot_Curve->Determine_Linearity Calculate_Parameters Calculate r², LOD, LOQ Determine_Linearity->Calculate_Parameters Assess_Performance Assess Method Performance Calculate_Parameters->Assess_Performance

Caption: General workflow for analytical method validation.

HPLC_Assay_Workflow Sample_Prep Sample Preparation (e.g., Dissolution, Dilution) Injection Injection of Sample Sample_Prep->Injection HPLC_System HPLC System Separation Chromatographic Separation (C8 or C18 Column) Injection->Separation Detection UV or PDA Detection Separation->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition Quantification Quantification (Based on Peak Area) Data_Acquisition->Quantification

Caption: Typical workflow for an HPLC-based Pridinol assay.

References

Comparative Guide to LC-MS/MS Methods for Pridinol Quantification: Focus on Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the quantitative analysis of Pridinol in biological matrices. The focus is on providing detailed experimental data to aid researchers in selecting and developing robust and reliable bioanalytical methods.

Introduction to Pridinol Analysis

Pridinol, a centrally acting muscle relaxant, requires sensitive and specific analytical methods for its quantification in pharmacokinetic and toxicokinetic studies. LC-MS/MS has emerged as the gold standard for bioanalysis due to its high selectivity and sensitivity. This guide outlines key performance characteristics of a validated LC-MS/MS method and discusses alternative sample preparation techniques that can be employed.

Data Presentation: A Validated LC-MS/MS Method for Pridinol in Human Plasma

A validated LC-MS/MS method for the quantification of Pridinol in human plasma has demonstrated the following performance characteristics. Diphenidol hydrochloride was utilized as the internal standard (IS) in this assay.[1]

Table 1: Method Validation Summary

ParameterResultAcceptance Criteria
Linearity Range 0.0500 - 50.0 ng/mLCorrelation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.0500 ng/mLSignal-to-noise ratio ≥ 10
Intra-day Precision (CV%) ≤ 4.5%≤ 15%
Inter-day Precision (CV%) ≤ 4.5%≤ 15%
Intra-day Accuracy (RE%) ≤ ± 6.6%Within ± 15%
Inter-day Accuracy (RE%) ≤ ± 6.6%Within ± 15%

Experimental Protocols

Below are detailed experimental protocols for the validated method and a common alternative.

Method 1: Validated Liquid-Liquid Extraction (LLE) LC-MS/MS Method

This method, adapted from a pharmacokinetic study of oral pridinol, offers high recovery and cleanliness of the final extract.[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 200 µL of human plasma, add 50 µL of Diphenidol internal standard working solution (100 ng/mL in methanol).

  • Add 100 µL of 0.1 M sodium carbonate buffer (pH 9.0).

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

Liquid Chromatography (LC) Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C

Mass Spectrometry (MS/MS) Parameters

ParameterPridinolDiphenidol (IS)
Ionization Mode Electrospray Ionization (ESI), PositiveESI, Positive
Precursor Ion (m/z) 296.2310.2
Product Ion (m/z) 98.1128.9
Collision Energy (eV) 2530
Dwell Time (ms) 100100

Note: The specific MRM transitions and collision energies are proposed based on the known mass spectra of Pridinol and Diphenidol and may require optimization.

Method 2: Alternative Protein Precipitation (PPT) Method

Protein precipitation is a simpler and faster sample preparation technique, though it may result in a less clean extract compared to LLE.

Sample Preparation: Protein Precipitation (PPT)

  • To 100 µL of human plasma, add 50 µL of Diphenidol internal standard working solution (100 ng/mL in methanol).

  • Add 300 µL of cold acetonitrile.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

The LC-MS/MS parameters for this method would be identical to those described in Method 1.

Comparison of Sample Preparation Methods

Table 2: Comparison of LLE and PPT for Pridinol Analysis

FeatureLiquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Selectivity HighModerate
Recovery Generally High and ConsistentCan be variable, risk of analyte co-precipitation
Matrix Effect LowerHigher potential for ion suppression/enhancement
Throughput Lower, more labor-intensiveHigher, faster procedure
Cost Higher (solvent consumption)Lower

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lle LLE cluster_ppt PPT cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard (Diphenidol) plasma->is lle_steps Add Buffer & Organic Solvent -> Vortex -> Centrifuge is->lle_steps Method 1 ppt_steps Add Acetonitrile -> Vortex -> Centrifuge is->ppt_steps Method 2 extract Evaporate & Reconstitute lle_steps->extract ppt_steps->extract lc Liquid Chromatography (C18 Column) extract->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for Pridinol quantification.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical flow of the bioanalytical method validation process, ensuring the reliability of the quantitative data.

validation_pathway method_dev Method Development selectivity Selectivity & Specificity method_dev->selectivity linearity Linearity & Range method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision method_dev->precision recovery Recovery method_dev->recovery stability Stability method_dev->stability validated_method Validated Method selectivity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method recovery->validated_method stability->validated_method

Caption: Bioanalytical method validation pathway.

Conclusion

The choice between liquid-liquid extraction and protein precipitation for sample preparation will depend on the specific requirements of the study. While LLE offers a cleaner extract and potentially better sensitivity, PPT provides a higher throughput. The provided validation data for the LLE-based method demonstrates that a highly sensitive, precise, and accurate LC-MS/MS assay can be established for the quantification of Pridinol in human plasma. Researchers should perform their own method validation to ensure the chosen procedure meets the criteria for their intended application.

References

Comparative Efficacy of Pridinol Formulations in Clinical Trials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Pridinol, a centrally acting muscle relaxant with anticholinergic properties, is utilized in the management of muscle spasms and associated pain. This guide provides a comparative analysis of the efficacy of different Pridinol formulations based on available clinical trial data, offering valuable insights for researchers, scientists, and drug development professionals.

Data Presentation: Efficacy of Pridinol Formulations vs. Placebo

Efficacy EndpointPridinol (Oral Tablets)Placebo (Oral)Pridinol (Intramuscular Injection)Placebo (Intramuscular)
Global Response Rate 72.1% (98/136 patients)50.7% (68/134 patients)81.1% (30/37 patients)45.7% (16/35 patients)
Pain at Rest Significantly higher response than placebo-Significantly higher response than placebo-
Pain on Movement Significantly higher response than placebo-Significantly higher response than placebo-
Stiffness Significantly higher response than placebo-Significantly higher response than placebo-
Tenderness Significantly higher response than placebo-Significantly higher response than placebo-
Movement Restriction Significantly higher response than placebo-Significantly higher response than placebo-

Data extracted from a meta-analysis of two placebo-controlled trials.[3]

Comparative Efficacy: Pridinol vs. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

A retrospective analysis of real-world data from the German Pain e-Registry compared the effectiveness of Pridinol with NSAIDs for acute low back pain over a four-week period. This analysis, based on propensity score-matched cohorts of 467 patients each, found Pridinol to be superior in its effectiveness.[4]

Efficacy EndpointPridinolNSAIDs
Overall Response Rate 69.0%34.0%
Improvement in Pain Intensity 73.0% ± 16.4%62.8% ± 22.8%
Improvement in Functional Restrictions 69.0% ± 16.6%42.0% ± 30.2%
Improvement in Physical Quality of Life 29.7% ± 10.3%18.2% ± 8.2%
Improvement in Mental Quality of Life 18.5% ± 11.1%13.5% ± 11.7%
Drug-Related Adverse Events 9.0%20.8%

Data from a retrospective analysis of the German Pain e-Registry.[4]

Experimental Protocols

Meta-Analysis of Pridinol vs. Placebo

Objective: To assess the analgesic efficacy and safety of Pridinol compared to placebo in adult patients with muscle pain.[1][2]

Study Design: A systematic review and meta-analysis of double-blind, randomized, placebo-controlled trials.[1][2]

Patient Population: 342 adults (55.3% female, mean age 50.6 ± 16.6 years) with mild to moderate acute muscle pain.[1][2]

Interventions:

  • Pridinol Group (n=173): Received either oral Pridinol tablets or intramuscular Pridinol injections for 21 days.[1][2][3]

  • Placebo Group (n=169): Received matching oral or intramuscular placebo.[1][2]

Outcome Measures:

  • Primary Endpoint: Global response rate based on the clinical judgment of the study physicians.[1][2]

  • Secondary Endpoints: Response rates for pain at rest, pain on movement, stiffness, tenderness, and movement restriction.[1][2]

  • Safety Assessment: Incidence of drug-related adverse events.[1][2]

Statistical Analysis: Meta-analysis was performed using Review Manager Software version 5.4.1. The overall effect was calculated using the Mantel-Haenszel test (fixed model).[1][2]

Retrospective Analysis of Pridinol vs. NSAIDs

Objective: To compare the effectiveness of Pridinol versus NSAIDs in patients with acute low back pain in a real-world setting.[4]

Study Design: A retrospective evaluation of depersonalized four-week data from the German Pain e-Registry. Propensity score-based data selection was used to create comparable cohorts.[4]

Patient Population: Two cohorts of 467 patients each with acute low back pain who had not responded to initial self-treatment.[4]

Interventions:

  • Pridinol Cohort (n=467): Patients who were prescribed Pridinol monotherapy.[4]

  • NSAID Cohort (n=467): Patients who were prescribed NSAID monotherapy.[4]

Outcome Measures:

  • Primary Endpoint: A composite responder categorization based on the absence of treatment discontinuation due to adverse events and significant, clinically relevant improvements in pain intensity, pain-related functional impairments, and physical and mental quality of life.[4]

Statistical Analysis: The analysis focused on comparing the responder rates and the mean improvements in the various outcome measures between the two cohorts.[4]

Mandatory Visualizations

Signaling Pathway of Pridinol's Anticholinergic Action

Pridinol exerts its muscle relaxant effect primarily through its anticholinergic activity, specifically by acting as a muscarinic acetylcholine receptor antagonist.[5][6] This action takes place in both the central and peripheral nervous systems.[5]

Pridinol_Mechanism_of_Action cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System (Neuromuscular Junction) cluster_Outcome Therapeutic Effect SpinalMotorNeuron Spinal Motor Neurons ImpulseConduction Reduced Impulse Conduction SpinalMotorNeuron->ImpulseConduction Pridinol blocks muscarinic receptors MuscleRelaxation Muscle Relaxation ImpulseConduction->MuscleRelaxation ACh Acetylcholine (ACh) MuscarinicReceptor Muscarinic ACh Receptor on Muscle Fiber ACh->MuscarinicReceptor binds to MuscleContraction Muscle Contraction MuscarinicReceptor->MuscleContraction initiates Pridinol_PNS Pridinol Pridinol_PNS->MuscarinicReceptor antagonizes Pridinol_PNS->MuscleRelaxation leads to PainRelief Pain Relief MuscleRelaxation->PainRelief

Caption: Pridinol's anticholinergic mechanism of action.

Experimental Workflow for Comparative Clinical Trials

The following diagram illustrates a generalized workflow for a double-blind, randomized controlled trial comparing different formulations of a drug, such as Pridinol.

Clinical_Trial_Workflow cluster_TreatmentArms Treatment Arms (Double-Blind) PatientRecruitment Patient Recruitment (e.g., Acute Muscle Pain) InclusionExclusion Inclusion/Exclusion Criteria Assessment PatientRecruitment->InclusionExclusion InformedConsent Informed Consent InclusionExclusion->InformedConsent Randomization Randomization InformedConsent->Randomization GroupA Group A (e.g., Oral Pridinol) Randomization->GroupA GroupB Group B (e.g., IM Pridinol) Randomization->GroupB GroupC Group C (e.g., Placebo) Randomization->GroupC FollowUp Follow-up Period (e.g., 3 Weeks) GroupA->FollowUp GroupB->FollowUp GroupC->FollowUp DataCollection Data Collection (Efficacy & Safety Endpoints) FollowUp->DataCollection DataAnalysis Statistical Analysis DataCollection->DataAnalysis Results Results & Conclusion DataAnalysis->Results

Caption: Generalized workflow of a comparative clinical trial.

References

Safety Operating Guide

Pridinol-d5: A Guide to Safe and Compliant Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Pridinol-d5, a deuterated analog of the muscle relaxant Pridinol. Due to conflicting safety data, a conservative approach, treating the compound as hazardous waste, is recommended to ensure the highest safety standards.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or fumes. In case of a spill, prevent further spread, absorb the material with an inert substance, and collect it into a designated, sealed container for hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound should follow the guidelines for hazardous pharmaceutical waste. This ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA).

  • Waste Classification : Based on the more stringent available Safety Data Sheets (SDS), Pridinol and its deuterated form, this compound, should be managed as a hazardous waste.[1][2] This classification is due to its potential hazards, including being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation.[1][2]

  • Segregation : Do not mix this compound waste with non-hazardous waste. It should be segregated at the point of generation into a dedicated hazardous waste container.

  • Containerization : Use a designated, leak-proof, and sealable container for collecting this compound waste. The container must be compatible with the chemical. For solid waste, a clearly labeled, sealed bag or a screw-cap container is appropriate. Liquid solutions containing this compound should be stored in a sealed, compatible container.

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any other components of the waste stream. The label should also include the date when the waste was first added to the container.

  • Storage : Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.

  • Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[1]

Data Summary for this compound Disposal

ParameterGuideline
Waste Classification Hazardous Pharmaceutical Waste
Primary Hazards Harmful if swallowed, inhaled, or in contact with skin; Causes skin and eye irritation.[1][2]
Container Type Sealable, leak-proof, and chemically compatible container.
Container Labeling "Hazardous Waste," Contents (this compound), Accumulation Start Date.
Disposal Method Collection by a licensed hazardous waste disposal service.
Prohibited Actions Do not dispose of in standard trash or down the drain.[1]

Experimental Protocols

The procedures outlined above are based on standard laboratory safety protocols for handling and disposing of hazardous chemical waste. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow cluster_0 Start: this compound Waste Generation cluster_1 Hazard Assessment cluster_2 Hazardous Waste Pathway cluster_3 Non-Hazardous Waste Pathway (Not Recommended) cluster_4 End start Generate this compound Waste assess_hazard Consult SDS: Is it Hazardous? start->assess_hazard segregate Segregate as Hazardous Waste assess_hazard->segregate Yes (Recommended Precaution) non_hazardous Follow Non-Hazardous Pharmaceutical Disposal Protocol assess_hazard->non_hazardous No (Per some SDS, but not advised) containerize Use Labeled, Sealed Container segregate->containerize store Store in Designated Secure Area containerize->store dispose Arrange EHS/Contractor Pickup store->dispose end Disposal Complete dispose->end non_hazardous->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pridinol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Pridinol-d5, a deuterated form of the muscle relaxant Pridinol. By adhering to these procedural steps, you can ensure a secure laboratory environment and maintain the integrity of your research.

This compound is utilized as an internal standard in pharmacokinetic and analytical studies, making its precise handling critical for accurate results.[1] While the non-deuterated form, Pridinol hydrochloride, is not classified as a hazardous substance, it is prudent to treat all potent pharmacological compounds with a high degree of caution.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves both personal protective equipment and appropriate engineering controls. The following table summarizes the recommended PPE. For all potent compounds, open handling of powders is strongly discouraged.[2]

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesDouble-gloving is recommended. Change gloves frequently and immediately if contaminated.
Body Protection Laboratory Coat/GownA disposable, fluid-resistant gown provides a barrier against accidental spills. "Bunny suit" coveralls can offer more complete protection.[3]
Eye Protection Safety GogglesMust be worn to protect against splashes or airborne particles. Standard eyeglasses are not sufficient.[3]
Respiratory Protection Face Mask/RespiratorA surgical mask should be worn at a minimum. For handling larger quantities or when there is a risk of aerosolization, an N95 respirator or a powered air-purifying respirator (PAPR) is recommended.[3][4]

Engineering Controls are the primary line of defense in minimizing exposure.

Control TypeDescription
Ventilation All handling of this compound powder should be conducted in a certified chemical fume hood or a ventilated laminar-flow enclosure.[5]
Containment For weighing and aliquoting, the use of a glove box or containment ventilated enclosure (CVE) is best practice to prevent inhalation of the powder.[2][4]

Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan ensures safety and consistency in the handling of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • This compound should be stored in a refrigerator at 2-8°C, as recommended by suppliers.[6][7]

  • Keep the container tightly sealed and store it in a designated, clearly labeled area for potent compounds.

2. Preparation of Solutions:

  • Conduct all solution preparation within a chemical fume hood.

  • Wear all recommended PPE.

  • Use a dedicated set of non-sparking tools for weighing and transferring the compound.

  • When dissolving, add the solvent to the powder slowly to avoid splashing. This compound may be dissolved in DMSO.[8]

3. Handling and Use:

  • Avoid skin and eye contact.

  • Do not eat, drink, or smoke in the laboratory.

  • After handling, wash hands thoroughly.

  • Decontaminate all surfaces and equipment after use.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Incineration is the preferred method for potent pharmaceutical compounds.[9]
Contaminated Labware (e.g., pipette tips, vials) Place in a designated, sealed hazardous waste container.
Contaminated PPE (e.g., gloves, gowns) Dispose of as hazardous waste. Do not dispose of in regular trash.
Empty Containers Rinse the container three times with an appropriate solvent. Dispose of the rinsate as hazardous waste. The empty container can then be disposed of according to institutional guidelines.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving the compound to its final disposal.

SafeHandlingWorkflow This compound Safe Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment cluster_disposal Disposal Receiving Receiving and Inspection Storage Secure Storage (2-8°C) Receiving->Storage Weighing Weighing in Containment Storage->Weighing Dissolving Solution Preparation in Fume Hood Weighing->Dissolving Experiment Experimental Use Dissolving->Experiment Decontamination Decontaminate Work Area and Equipment Experiment->Decontamination WasteSegregation Segregate Waste (Solid, Liquid, Sharps) Decontamination->WasteSegregation WasteDisposal Dispose as Hazardous Waste WasteSegregation->WasteDisposal

Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.